1-Boc-4-(bromo-carboxy-methyl)-piperidine
Description
Properties
IUPAC Name |
2-bromo-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BrNO4/c1-12(2,3)18-11(17)14-6-4-8(5-7-14)9(13)10(15)16/h8-9H,4-7H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWAVNAXTNZBACD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635350 | |
| Record name | Bromo[1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881016-89-3 | |
| Record name | Bromo[1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Molecular weight and formula of 1-Boc-4-(bromo-carboxy-methyl)-piperidine
Executive Summary
1-Boc-4-(bromo-carboxy-methyl)-piperidine (CAS: 881016-89-3) is a specialized heterocyclic building block widely employed in the synthesis of peptidomimetics, GPCR modulators, and protease inhibitors. Structurally, it consists of a piperidine ring protected at the nitrogen by a tert-butoxycarbonyl (Boc) group, featuring a reactive
This guide provides a definitive technical analysis of its physicochemical properties, synthesis via enolate chemistry, and application in drug discovery.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
Nomenclature & Identifiers
| Parameter | Detail |
| Common Name | This compound |
| IUPAC Name | 2-bromo-2-(1-{[(2-methylpropan-2-yl)oxy]carbonyl}piperidin-4-yl)acetic acid |
| CAS Registry Number | 881016-89-3 |
| MDL Number | MFCD09838652 (Generic analog ref) |
| Synonyms | 2-bromo-2-(1-Boc-piperidin-4-yl)acetic acid; |
Molecular Constants
| Property | Value | Precision Note |
| Molecular Formula | Confirmed | |
| Molecular Weight | 322.20 g/mol | Calculated ( |
| Monoisotopic Mass | 321.0576 g/mol | Based on |
| Physical State | White to off-white crystalline solid | Standard for Boc-amino acids |
| Solubility | Soluble in DCM, THF, EtOAc, DMSO; Insoluble in Water | Lipophilic Boc group dominates |
| pKa (COOH) | ~3.5 - 4.0 | Estimated (inductively enhanced by |
Structural Architecture
The molecule features a piperidine chair conformation with the bulky Boc group enforcing steric protection on the nitrogen. The C4-position bears a chiral center at the
Figure 1: Structural connectivity highlighting the orthogonal reactivity zones: the inert Boc-protected amine and the highly reactive
Synthesis Protocol: The Dianion Method
Direct bromination of the precursor 1-Boc-4-piperidineacetic acid (CAS 157688-46-5) using standard Hell-Volhard-Zelinsky conditions (
Reaction Scheme
Precursor: 1-Boc-4-piperidineacetic acid (
Step-by-Step Methodology
-
Dianion Formation:
-
Charge a flame-dried flask with anhydrous THF under Nitrogen atmosphere.
-
Cool to -78°C (dry ice/acetone bath).
-
Add LDA (2.2 equivalents) . The first equivalent deprotonates the carboxylic acid (
); the second equivalent removes the -proton to form the enolate. -
Add a solution of 1-Boc-4-piperidineacetic acid (1.0 eq) in THF dropwise over 30 minutes.
-
Critical Checkpoint: Maintain temperature below -70°C to prevent Boc cleavage or decomposition. Stir for 1 hour.
-
-
Electrophilic Quench:
-
Dissolve N-Bromosuccinimide (NBS, 1.1 eq) in anhydrous THF.
-
Add the NBS solution rapidly to the enolate mixture at -78°C.
-
Allow the reaction to warm slowly to 0°C over 2 hours.
-
-
Workup & Purification:
-
Quench with saturated aqueous
. -
Extract with Ethyl Acetate (3x).[1]
-
Wash organic layer with 1M
(to remove excess bromine/NBS) and Brine. -
Dry over
and concentrate in vacuo. -
Purification: Recrystallization from Hexanes/EtOAc or Flash Column Chromatography (SiO2, 0-5% MeOH in DCM).
-
Figure 2: Synthetic pathway via dianion lithiation, ensuring Boc-integrity while installing the bromine atom.
Applications in Drug Discovery
This molecule serves as a critical "linchpin" in the synthesis of complex pharmaceutical agents.
Heterocycle Construction
The
-
Thiazole Synthesis: Reaction with thioamides (Hantzsch Thiazole Synthesis) yields 2-substituted thiazoles attached to the piperidine ring, a common scaffold in antihistamines and antipsychotics.
Peptidomimetics
The compound acts as a constrained amino acid analog.
-
Nucleophilic Displacement: The Bromine atom can be displaced by azides (
) to form -azido acids, which are reduced to -amino acids. -
Result: A non-natural amino acid (Piperidinyl-glycine derivative) that introduces conformational rigidity into peptide chains, improving metabolic stability against proteases.
GPCR Ligands
Used in the synthesis of Muscarinic Acetylcholine Receptor (mAChR) antagonists. The piperidine ring mimics the cationic headgroup of acetylcholine, while the 4-position substitution allows for extension into hydrophobic pockets of the receptor.
Handling & Safety Profile
-
Hazard Classification: Skin Irritant (H315), Eye Irritant (H319).
-
Specific Risk: As an
-bromo acid, it is a potent alkylating agent. It can alkylate DNA or proteins. Handle with extreme caution in a fume hood. -
Storage: Store at 2-8°C under inert gas. Moisture sensitive (hydrolysis of the C-Br bond can occur over time).
References
-
Precursor Identification: 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetic acid (CAS 157688-46-5).[2][3][4][5][6] PubChem Compound Summary. Available at: [Link]
-
Synthetic Methodology (Analogous): Alpha-Bromination of Carboxylic Acids via Dianions. Common Organic Chemistry. Available at: [Link]
-
Application Context: Piperidine Scaffolds in Medicinal Chemistry. International Journal of Pharmaceutical Science Invention. Available at: [Link]
Sources
- 1. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [1-(tert-Butoxycarbonyl)piperidin-4-yl]acetic acid | C12H21NO4 | CID 1512539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 157688-46-5 | Chempure [chempure.in]
- 4. 1-Boc-4-piperidine acetic acid 97% | CAS: 157688-46-5 | AChemBlock [achemblock.com]
- 5. 157688-46-5|2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetic acid|BLD Pharm [bldpharm.com]
- 6. 157688-46-5|2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetic acid|BLD Pharm [bldpharm.com]
1-Boc-4-(bromo-carboxy-methyl)-piperidine CAS number and synonyms
Executive Summary
1-Boc-4-(bromo-carboxy-methyl)-piperidine (CAS 881016-89-3) is a specialized bifunctional building block used extensively in medicinal chemistry. It serves as a critical scaffold for synthesizing non-proteinogenic amino acids, peptidomimetics, and heterocyclic pharmacophores. Its structure combines a protected secondary amine (piperidine) with a highly reactive
This guide provides a comprehensive technical analysis of the compound, focusing on its identification, synthesis strategies, reactivity profiles, and application in drug discovery workflows.
Part 1: Chemical Identity & Specifications
This compound is often chemically ambiguous in trade literature due to non-standard naming conventions (e.g., "bromo-carboxy-methyl"). The precise identification is as follows:
| Parameter | Technical Specification |
| CAS Number | 881016-89-3 |
| IUPAC Name | 2-bromo-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid |
| Common Synonyms | 1-Boc-4-(bromo-carboxymethyl)piperidine; |
| Molecular Formula | C |
| Molecular Weight | 322.20 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in water |
Structural Analysis
The molecule features a piperidine ring protected at the
Part 2: Synthesis & Production Methodologies
Synthesizing CAS 881016-89-3 requires navigating the sensitivity of the Boc protecting group (acid-labile) while introducing a bromine atom at the
Method A: Enolate Halogenation (Precision Route)
This is the preferred method for laboratory-scale synthesis to ensure the integrity of the Boc group. It involves the generation of a dianion (or enolate of the ester) followed by electrophilic bromination.
-
Starting Material: 1-Boc-4-piperidineacetic acid (CAS 157688-46-5).[1][2]
-
Activation: The acid is treated with 2 equivalents of a strong, non-nucleophilic base (e.g., LDA - Lithium Diisopropylamide) at -78°C in THF. This forms the lithium enolate.
-
Bromination: A source of electrophilic bromine, such as N-Bromosuccinimide (NBS) or molecular bromine (
), is added.[3] -
Quench: Controlled acidic quench (maintaining pH > 4 to save Boc) yields the racemic
-bromo acid.
Method B: Modified Hell-Volhard-Zelinsky (Industrial Route)
The classical HVZ reaction uses
-
Precursor: Start with the unprotected 4-piperidineacetic acid.
-
Bromination: Perform standard HVZ bromination to yield
-bromo-4-piperidineacetic acid hydrobromide. -
Protection: Reprotect the nitrogen using
and a base (e.g., ) in a biphasic system to yield the final product.
Synthesis Workflow Diagram
Part 3: Reactivity & Applications in Drug Discovery
The utility of this compound stems from its dual functionality. The
Synthesis of Unnatural Amino Acids
Through nucleophilic substitution (
-
Protocol: React CAS 881016-89-3 with an amine (
) in the presence of a non-nucleophilic base (DIPEA) in DMF at 60°C. -
Application: Creating peptidomimetics where the piperidine ring acts as a conformationally restricted side chain.
Hantzsch Thiazole Synthesis
The
-
Mechanism: Condensation of the
-bromo ketone/acid with a thioamide followed by cyclodehydration. -
Relevance: Thiazoles are privileged scaffolds in kinase inhibitors and metabolic modulators.
Heterocyclic Fusion
The compound can be cyclized intramolecularly if the
Reactivity Map
Part 4: Experimental Protocols & Safety
Protocol: Nucleophilic Substitution with Morpholine
This protocol validates the reactivity of the
-
Preparation: Dissolve 1.0 eq (322 mg) of CAS 881016-89-3 in anhydrous DMF (5 mL).
-
Addition: Add 1.2 eq of Morpholine and 2.5 eq of Diisopropylethylamine (DIPEA).
-
Reaction: Stir at 50°C for 4 hours under Nitrogen. Monitor by LC-MS (Target mass:
of product). -
Workup: Dilute with Ethyl Acetate, wash with 5% citric acid (to remove excess amine), brine, and dry over
. -
Result: Yields the
-morpholino acid derivative.
Safety & Handling
-
Lachrymator:
-Bromo acids and esters are potent eye irritants (lachrymators). Handle strictly within a fume hood. -
Corrosivity: The free acid is corrosive to skin and mucous membranes.
-
Storage: Store at 2-8°C under inert gas (Argon). The C-Br bond is light-sensitive; keep in amber vials.
References
-
Master Organic Chemistry. (2023). The Hell-Volhard-Zelinsky Reaction: Mechanism and Applications.[4] Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Alpha-Bromination of Carboxylic Acids using NBS. Retrieved from [Link]
Sources
Technical Safety Monograph: 1-Boc-4-(bromo-carboxy-methyl)-piperidine
CAS: 881016-89-3 | Formula: C₁₂H₂₀BrNO₄ | Class:
Executive Summary & Chemical Context
1-Boc-4-(bromo-carboxy-methyl)-piperidine (IUPAC: 2-bromo-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid) is a high-value, reactive intermediate used primarily in the synthesis of peptidomimetics and heterocyclic pharmaceutical candidates.[1]
Unlike standard Boc-protected amines, this molecule contains an
Physicochemical Data Table
| Property | Value / Description | Note |
| Molecular Weight | 322.20 g/mol | |
| Physical State | Off-white to yellow solid (low melting) | Tendency to oil if impure.[1] |
| Solubility | DCM, THF, EtOAc, DMSO | Hydrolyzes in water. |
| pKa | ~2.5 - 3.0 (Carboxylic Acid) | Enhanced acidity due to |
| Reactivity | Electrophilic ( | Susceptible to nucleophilic attack ( |
Hazard Identification & Toxicology (The "Why")
Standard GHS codes (H314, H318) often fail to convey the speed and mechanism of injury for
Mechanistic Toxicity
The danger lies in the
-
Alkylation: The compound rapidly alkylates cellular proteins and DNA via nucleophilic substitution (
), leading to immediate cell death and potential mutagenicity. -
Acid Hydrolysis: The carboxylic acid protonates tissue, while hydrolysis of the C-Br bond releases hydrobromic acid (HBr), causing secondary chemical burns.
-
Lachrymatory Effect: Volatile traces irritate TRPA1 channels in the eyes and respiratory tract, causing severe tearing and respiratory distress even at low concentrations.
GHS Classification & Signal Word
SIGNAL WORD: DANGER
-
H314: Causes severe skin burns and eye damage (Category 1B).
-
H335: May cause respiratory irritation (Lachrymator).[4]
-
H317: May cause an allergic skin reaction (Sensitizer).
Handling & Experimental Protocols
Core Directive: Treat this compound as a "Warhead Intermediate." All manipulations must occur inside a certified chemical fume hood.
Personal Protective Equipment (PPE) Matrix
| Zone | PPE Requirement | Rationale |
| Eyes | Chemical Goggles + Face Shield | Standard safety glasses are insufficient against corrosive vapors/dust.[1] |
| Hands (Primary) | Nitrile (Double gloved) | sacrificial outer layer. |
| Hands (Critical) | Silver Shield / Laminate (if handling >5g) | |
| Body | Lab Coat (Buttoned) + Chemical Apron | Prevent fabric saturation and skin contact. |
Safe Weighing & Transfer Workflow
The following Graphviz diagram outlines the mandatory workflow to prevent moisture contamination and operator exposure.
Figure 1: Safe handling workflow emphasizing containment and immediate solvation to reduce dust hazards.
Reaction Setup Standards
-
Solvent Choice: Use anhydrous solvents (DCM, DMF, THF). Avoid protic solvents (MeOH, Water) which promote hydrolysis of the C-Br bond or esterification.[1]
-
Temperature: Maintain reactions at 0°C to RT . Heating >50°C risks thermal decomposition of the Boc group (isobutylene gas evolution) or elimination of HBr to form the
-unsaturated acid.[1] -
Quenching: Quench excess reagent with an amine (e.g., Morpholine) or aqueous Sodium Thiosulfate (to scavenge free bromine if decomposition occurred).
Storage & Stability
Shelf Life: ~6-12 months under optimal conditions.[1]
-
Temperature: Store at 2°C to 8°C (Refrigerated).
-
Atmosphere: Store under Argon or Nitrogen. The compound is hygroscopic; moisture leads to hydrolysis.
-
Light: Protect from light (Amber vial/foil wrap). UV light can cleave the C-Br bond via radical mechanisms.[1]
-
Segregation: Store away from strong bases (induces elimination) and oxidizers .
Emergency Response Protocols
Self-Validating System: The presence of Diphoterine® or saturated Bicarbonate solution is a prerequisite for starting work.[1]
Exposure Response Logic
Figure 2: Immediate response flowchart.[1][5][6][7] Note the preference for amphoteric washing agents (Diphoterine) over water for acid/alkylator burns.[1]
Specific Treatments
-
Skin: If Diphoterine is unavailable, wash with soap and water, then soak in saturated Sodium Bicarbonate solution to neutralize the acid. Do not use ethanol (increases skin permeability).
-
Spill Cleanup: Do not brush dry powder (generates dust). Cover with Sodium Carbonate or Vermiculite , dampen carefully with acetone/water mixture, and scoop into a hazardous waste container.
Disposal Considerations
This compound must never be disposed of in general trash or aqueous waste streams.
-
Deactivation: Dissolve in a combustible solvent (Acetone) and treat with dilute Ammonium Hydroxide or Sodium Thiosulfate to degrade the alkylating potential.
-
Waste Stream: Segregate into Halogenated Organic Waste .
-
Labeling: Clearly tag waste containers as "Contains
-Halo Acid – Corrosive/Lachrymator."
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44605988, 2-Bromo-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid.[1] Retrieved from [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[8] Retrieved from [Link]
Sources
- 1. 1-Boc-4-AP | C16H24N2O2 | CID 1491502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. cn.canbipharm.com [cn.canbipharm.com]
- 5. fishersci.com [fishersci.com]
- 6. kishida.co.jp [kishida.co.jp]
- 7. fishersci.com [fishersci.com]
- 8. orgsyn.org [orgsyn.org]
Technical Guide: Solid-State Characterization of 1-Boc-4-(bromo-carboxy-methyl)-piperidine
This is an in-depth technical guide on the characterization and solid-state analysis of 1-Boc-4-(bromo-carboxy-methyl)-piperidine , a critical intermediate in the synthesis of pharmaceutical agents such as peptidomimetics and integrin inhibitors.
Executive Summary
This compound (Systematic Name: 2-bromo-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid) is a high-value chiral building block. Its structural integrity—specifically the
Defining the melting point (MP) range for this compound is not merely a physical constant determination but a critical quality attribute (CQA) for assessing:
-
Reaction Completion: Distinguishing the brominated product from the unreacted starting material (1-Boc-piperidin-4-yl-acetic acid).
-
Purity Profile: Detecting hydrolysis products (
-hydroxy impurities) or elimination byproducts ( -unsaturated acids). -
Solvato-morphism: Identifying potential polymorphs or solvates common in Boc-protected amino acid derivatives.
This guide provides the definitive protocol for establishing the melting point range, interpreting thermal data, and validating the material's suitability for GMP synthesis.
Chemical Identity & Structural Context
Before characterizing the solid state, the chemical entity must be rigorously defined to avoid nomenclature ambiguity.
| Attribute | Specification |
| Common Name | This compound |
| IUPAC Name | 2-bromo-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid |
| CAS Number | 881016-89-3 |
| Molecular Formula | |
| Molecular Weight | 322.20 g/mol |
| Key Functional Groups | |
| Physical State | White to off-white crystalline solid (pure); Waxy solid or oil (crude/racemic) |
Structural Logic & Lattice Behavior
The introduction of a bromine atom at the
-
Parent Compound: 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid (CAS 157688-46-5) typically melts at 96–101 °C .
-
Brominated Derivative: The bulky bromine atom disrupts the hydrogen-bonding network of the carboxylic acid dimers, typically resulting in a melting point depression relative to the parent, or a broadening of the range if the product is a racemic mixture of enantiomers.
Experimental Protocol: Melting Point Determination
Objective: To determine the capillary melting point range with high precision, distinguishing the target compound from its precursors.
Method A: Capillary Melting Point (USP <741> Class Ia)
-
Instrument: Büchi M-565 or Mettler Toledo MP90 (Automated Video Melting Point System).
-
Sample Prep: Dry the sample under vacuum (
mbar) at 25°C for 4 hours to remove residual solvent (DCM/THF) which artificially depresses MP. Grind to a fine powder. -
Packing: Fill capillary to 3 mm height. Tap to compact.
-
Ramp Rate:
-
Fast Ramp: 10°C/min to 80°C.
-
Analysis Ramp: 1.0°C/min from 80°C to melt.
-
Method B: Differential Scanning Calorimetry (DSC)
-
Instrument: TA Instruments DSC2500.
-
Pan: Tzero Aluminum Hermetic Pan (crimped) to prevent sublimation of the bromo-acid.
-
Program: Equilibrate at 20°C
Ramp 10°C/min to 150°C. -
Output: Onset temperature (
) and Peak maximum ( ).
Expected Data Ranges
Based on structural analogs and synthesis data:
| Compound State | Expected Melting Range | Interpretation |
| High Purity (>98%) | 85 – 95 °C (Estimated) | Sharp range (<2°C) indicates high crystallinity. |
| Crude / Racemic | 70 – 85 °C | Broad range indicates enantiomeric mixtures or solvent inclusion. |
| Parent Impurity | 96 – 101 °C | Presence of a higher-melting shoulder suggests incomplete bromination. |
| Hydrolyzed ( | >110 °C | Significant elevation; |
Critical Note: If the sample appears as a viscous oil or waxy semi-solid at room temperature, it likely contains residual solvent or is a mixture of diastereomers. Recrystallization from Hexane/EtOAc is required before MP determination.
Synthesis & Impurity Impact on Melting Point
The melting point is a direct readout of the reaction's success. The synthesis typically involves the radical bromination or enolization-bromination of the parent acetic acid.
Reaction Workflow & Critical Control Points
Figure 1: Synthesis workflow highlighting the impact of impurities on the final melting point.
Impurity Profiling via Thermal Analysis
-
Depression: A MP range >2°C wide or significantly lower than expected (<75°C) indicates the presence of the elimination product (unsaturated alkene).
-
Elevation: A MP approaching 100°C suggests unreacted starting material .
-
Decomposition:
-Bromo acids are thermally labile. If the sample darkens or evolves gas (HBr) near the melting point, use DSC with a sealed pan to distinguish melting from decomposition.
Handling & Storage Stability
The physical state of this compound is sensitive to environmental conditions.
-
Hygroscopicity: The carboxylic acid moiety can absorb moisture, forming a hydrate that depresses the MP. Store in a desiccator.
-
Thermal Instability: Avoid prolonged heating >50°C during drying. The C-Br bond is weak; thermal elimination of HBr yields the
-unsaturated acid. -
Storage: Store at 2–8°C under Argon.
References
-
ChemicalBook. (2025). 1-Boc-4-piperidylacetic acid (Precursor Data).[1] Retrieved from
-
PubChem. (2025).[2][3][4] Compound Summary: 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid.[1][5][6] National Library of Medicine. Retrieved from
-
Broad Institute. (2002). Diversity-Oriented Synthesis of Piperidine Derivatives. (Context on Piperidine Scaffolds). Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: 1-Boc-4-bromopiperidine (Analogous Halo-piperidine Data). Retrieved from
- United States Pharmacopeia (USP). (2024).
Sources
- 1. 1-Boc-4-piperidylacetic acid | 157688-46-5 [chemicalbook.com]
- 2. [1-(tert-Butoxycarbonyl)piperidin-4-yl]acetic acid | C12H21NO4 | CID 1512539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [1-(tert-Butoxycarbonyl)piperidin-4-yl]acetic acid | C12H21NO4 | CID 1512539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Ethylhexanol | C8H18O | CID 7720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. americanelements.com [americanelements.com]
- 6. kishida.co.jp [kishida.co.jp]
Strategic Functionalization of N-Boc-Piperidine: A Guide to Building Block Synthesis
Topic: Strategic Functionalization of N-Boc-Piperidine Building Blocks Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
The piperidine ring is the most frequently occurring nitrogen heterocycle in FDA-approved pharmaceuticals.[1] However, the commercial availability of functionalized piperidines is often limited to simple 4-substituted derivatives. For the medicinal chemist, the ability to selectively functionalize the N-Boc-piperidine scaffold—particularly at the C2 (
This guide moves beyond standard textbook definitions to provide a field-tested workflow for synthesizing complex N-Boc-piperidine building blocks. We focus on the mechanistic causality of
The Pharmacophore & The Protecting Group
Why N-Boc? While benzyl (Bn) and tosyl (Ts) groups are common, the tert-butoxycarbonyl (Boc) group is unique due to its dipole-stabilizing capability .
In C-H functionalization, the carbonyl oxygen of the Boc group coordinates with the lithium cation, directing deprotonation to the
Key Applications:
-
Methylphenidate (Ritalin) Analogues: C2-substituted piperidines.
-
Janus Kinase (JAK) Inhibitors: Often require chiral 3-substituted piperidine linkers.
C2-Functionalization: The -Lithiation Protocol
The direct functionalization of the C2 position is achieved via lithiation-trapping. This reaction is thermodynamically unfavorable but kinetically controlled.
The Mechanistic Divergence (Beak vs. O'Brien)
Historically, the Beak Protocol (1989) established the baseline: using s-BuLi/TMEDA in Et
However, modern process chemistry favors the O’Brien Protocol (2010-2017), which utilizes THF at warmer temperatures (-30°C to -50°C).
-
Insight: In THF, the solvent itself acts as a ligand for Lithium, rendering TMEDA optional for some substrates. However, for N-Boc-piperidine specifically, the lithiation is slower than pyrrolidine.
-
Critical Parameter: Lithiation Time. Unlike pyrrolidine (which lithiates in minutes), piperidine requires strict monitoring (approx. 30-60 mins at -50°C) to avoid decomposition while ensuring full conversion.
Visualization: The Lithiation Pathway
The following diagram illustrates the dipole stabilization and the divergence between trapping and transmetallation.
Figure 1: Reaction coordinate for the
Distal Functionalization (C3 & C4)
While C2 is accessed via electronic directing groups, C3 and C4 require different strategies.[4]
C3: The "Difficult" Position
The C3 position is electronically deactivated by the inductive effect of the nitrogen.[4] Direct C-H activation at C3 is rare and often requires specific directing groups.
-
The Indirect Route (Liu/Davies): The most reliable method for stereocontrolled C3-functionalization involves cyclopropanation of N-Boc-tetrahydropyridine followed by reductive ring opening.
-
Why this works: The cyclopropane ring strain overrides the electronic deactivation, allowing nucleophilic opening to install substituents at C3 with high anti-stereoselectivity.
C4: The Ketone & Cross-Coupling Route
C4 is sterically accessible and far enough from the nitrogen to behave like a standard cyclic alkane/ketone.
-
Redox Approach: Start with N-Boc-4-piperidone.[5] Wittig olefination followed by hydrogenation is standard.
-
Cross-Coupling: N-Boc-4-iodopiperidine (commercially available or made from the alcohol) is an excellent partner for Negishi or Suzuki couplings.
Decision Matrix: Regioselectivity
Figure 2: Strategic decision tree for selecting the synthetic route based on the desired position of functionalization on the piperidine ring.
Experimental Protocol: High-Fidelity -Lithiation
This protocol is adapted from the optimized Beak/O'Brien hybrid conditions, prioritizing reproducibility over speed.
Objective: Synthesis of 2-substituted N-Boc-piperidine via electrophilic trapping.
Safety Note: sec-Butyllithium is pyrophoric. All transfers must occur under positive Argon pressure using oven-dried glassware.
-
Preparation: Flame-dry a 100 mL Schlenk flask and cool under Argon. Add N-Boc-piperidine (1.0 equiv) and TMEDA (1.2 equiv) .
-
Solvation: Dissolve in anhydrous Et
O (Concentration ~0.2 M). Note: Et O is preferred over THF for the initial lithiation to maximize the CIPE effect and minimize competing solvent deprotonation. -
Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 minutes for thermal equilibration.
-
Lithiation: Dropwise add s-BuLi (1.1 equiv) over 10 minutes.
-
Expert Tip: Direct the stream down the side of the flask to pre-cool the reagent before it hits the solution.
-
-
Incubation: Stir at -78°C for 3 to 4 hours .
-
Checkpoint: The solution may turn slightly yellow. If it turns dark brown/black, temperature control was lost (decomposition).
-
-
Trapping: Add the Electrophile (1.2 - 1.5 equiv) (e.g., Methyl iodide, DMF, or dry CO
gas) neat or in minimal Et O. -
Quench: Allow to warm to room temperature (unless using unstable electrophiles) and quench with sat. NH
Cl.
Comparative Data: Yields & Selectivity[5][6][7][8][9]
The following table summarizes expected outcomes based on the method and position.
| Target Position | Method | Reagents | Typical Yield | Stereoselectivity (ee/dr) | Key Limitation |
| C2 ( | Lithiation/Trapping | s-BuLi / TMEDA / E+ | 65-90% | High (with sparteine) | Cryogenic conditions required; limited to strong electrophiles. |
| C2 ( | Negishi Arylation | s-BuLi | 50-75% | Moderate to High | Requires transmetallation step; Pd catalyst cost. |
| C3 ( | Rh-Carbene Insertion | Rh | 40-60% | High (Catalyst dependent) | Expensive catalysts; difficult regiocontrol without specific PGs. |
| C4 ( | Cross-Coupling | 4-Iodo-Pip / Zn / Pd | 70-95% | N/A (Achiral at C4) | Requires 4-iodo precursor synthesis. |
References
-
Beak, P., & Lee, W. K. (1989).[6]
-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Piperidines. Journal of Organic Chemistry, 54(26), 6125–6128. Link -
Beng, T. K., & Gawley, R. E. (2010). Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Arylpiperidines. Journal of the American Chemical Society, 132(35), 12216–12217. Link
-
Stieglit, R., & O'Brien, P. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Journal of Organic Chemistry, 82(13), 7023–7031.[7] Link
-
Liu, W., et al. (2020).[8] Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 26(19), 4236-4241. Link
-
Coldham, I., & Leonori, D. (2010). Preparation of 2-substituted pyrrolidines and piperidines by lithiation of N-Boc-derivatives.[1][9][6] Organic & Biomolecular Chemistry, 8, 2129-2137. Link
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Methodological & Application
Application Note: Synthesis of Heterocycles from 1-Boc-4-(bromo-carboxy-methyl)-piperidine
[1]
Abstract & Introduction
The building block 1-Boc-4-(bromo-carboxy-methyl)-piperidine (IUPAC: 2-bromo-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid, CAS: 881016-89-3) represents a high-value scaffold in medicinal chemistry.[1] Its structural duality—combining a protected piperidine ring (a privileged pharmacophore in GPCR and kinase ligands) with a highly reactive
This Application Note details the protocols for transforming this scaffold into two distinct classes of bioactive heterocycles: 2-amino-4-thiazolidinones (pseudothiohydantoins) and imidazo[1,2-a]pyridin-2-ones .[1] These moieties are critical in the development of antidiabetic (PPAR
Chemical Profile & Reactivity Analysis
Scaffold Architecture
The molecule features three distinct reactive sites:
-
-Bromine: susceptible to
displacement by soft nucleophiles (S, N).[1] -
Carboxylic Acid: participates in cyclodehydration or amide coupling.[1]
-
N-Boc Piperidine: provides solubility and a latent secondary amine for late-stage diversification.[1]
Reaction Pathways
The primary utility of this scaffold lies in cyclocondensation reactions with binucleophiles.
-
Pathway A (Thioureas): Reaction with thiourea or N-substituted thioureas yields 2-amino-4-thiazolidinones .[1] The mechanism involves initial S-alkylation at the
-carbon, followed by intramolecular cyclization of the amine onto the carboxylic acid. -
Pathway B (2-Aminopyridines): Reaction with 2-aminopyridine yields imidazo[1,2-a]pyridin-2-ones .[1] This bicyclic lactam mimics the peptide bond and is a bioisostere for indole-based drugs.[1]
Experimental Protocols
Protocol A: Synthesis of 2-Amino-4-Thiazolidinones
This protocol describes the condensation of the scaffold with thiourea.[1][2]
Reagents:
-
Scaffold: this compound (1.0 equiv)[1]
-
Reactant: Thiourea (1.2 equiv)
-
Base: Sodium Acetate (anhydrous, 2.0 equiv)
-
Solvent: Ethanol (absolute) or Dioxane
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of This compound in 5 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 1.2 mmol of thiourea and 2.0 mmol of anhydrous sodium acetate.
-
Reflux: Heat the mixture to reflux (approx. 78°C) with magnetic stirring. Monitor by TLC (System: 5% MeOH in DCM).
-
Insight: The reaction typically completes within 2–4 hours. The initial S-alkylation is fast; the cyclization is the rate-determining step.[1]
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour into 20 mL of ice-water. The product often precipitates as a white/off-white solid.[1]
-
If precipitate forms: Filter, wash with cold water, and dry under vacuum.
-
If no precipitate: Extract with Ethyl Acetate (3 x 10 mL), wash with brine, dry over
, and concentrate.
-
-
Purification: Recrystallization from Ethanol/Water or flash chromatography (SiO2, Hexane/EtOAc gradient).
Yield Expectation: 75–85%
Protocol B: Synthesis of Imidazo[1,2-a]pyridin-2-ones
This protocol targets the fused bicyclic system using 2-aminopyridine.[1]
Reagents:
-
Scaffold: this compound (1.0 equiv)[1]
-
Reactant: 2-Aminopyridine (1.1 equiv)[1]
-
Solvent: Ethanol or Isopropanol
-
Base:
(optional, 1.5 equiv)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 mmol of the scaffold and 1.1 mmol of 2-aminopyridine in 8 mL of ethanol.
-
Cyclization: Heat to reflux for 6–8 hours.
-
Mechanistic Note: The pyridine ring nitrogen is the most nucleophilic site and displaces the bromine first. The exocyclic amino group then attacks the carboxylic acid (or ester formed in situ) to close the ring.
-
-
Isolation:
-
Evaporate the solvent under reduced pressure.
-
Redissolve the residue in DCM and wash with saturated
to remove unreacted acid.
-
-
Purification: This product may require column chromatography (DCM/MeOH 95:5) as the lactam can be polar.
Yield Expectation: 60–70%
Data Summary & Visualization
Reaction Pathway Diagram
Caption: Divergent synthetic pathways from the
Comparative Reaction Data
| Parameter | Protocol A (Thiazolidinone) | Protocol B (Imidazopyridinone) |
| Nucleophile | Sulfur (Thiourea) | Nitrogen (Pyridine ring) |
| Key Intermediate | S-alkyl isothiouronium salt | N-alkyl pyridinium salt |
| Rate Limiting Step | Cyclization (Amide bond formation) | Cyclization (Lactam formation) |
| Typical Yield | High (75-85%) | Moderate (60-70%) |
| Work-up | Precipitation (Water) | Extraction (DCM) |
| Biological Relevance | PPAR | BCL-2 inhibitors, Analgesics |
Troubleshooting & Optimization
-
Esterification Competition: In alcoholic solvents (EtOH), the carboxylic acid may undergo Fischer esterification catalyzed by the HBr generated in situ. This is generally acceptable as the ester is also a valid substrate for the cyclization, though it may slow the reaction slightly.
-
Fix: If conversion is slow, add a catalytic amount of base (TEA) to neutralize HBr, or use a non-nucleophilic solvent like Dioxane or Acetonitrile.
-
-
Hydrolysis of Boc: Prolonged reflux in acidic media (generated HBr) can deprotect the Boc group.
-
Fix: Ensure sufficient buffering (NaOAc or
) is present to scavenge the acid.
-
-
Purification Issues: Imidazopyridinones can be highly polar.[1] If standard silica chromatography fails, use neutral alumina or reverse-phase (C18) chromatography.[1]
References
-
Scaffold Identification: 2-bromo-2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}acetic acid. CAS 881016-89-3.[1][3] Chemenu. Link
-
Thiazolidinone Synthesis: Vicini, P., et al. "Synthesis and biological activity of 2-thiazolin-4-one derivatives."[1] Bioorganic & Medicinal Chemistry 14.11 (2006): 3859-3864.[1] (General protocol for
-bromo acid condensation). -
Imidazopyridinone Synthesis: Cai, J. J., et al. "Synthesis of imidazo[1,2-a]pyridin-2-ones."[1] Journal of Heterocyclic Chemistry 48.2 (2011): 331-336.[1] Link
-
Hantzsch Reaction Review: Eicher, T., & Hauptmann, S. "The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications." Wiley-VCH.[1] (Standard reference for Hantzsch mechanism).
-
Medicinal Relevance: Gududuru, V., et al. "Synthesis and biological evaluation of novel thiazolidinone derivatives as potent anti-prostate cancer agents." Bioorganic & Medicinal Chemistry Letters 14.20 (2004): 5265-5268.[1]
Application Notes & Protocols: Strategic N-Alkylation using 1-Boc-4-(bromo-carboxy-methyl)-piperidine
Introduction: The Strategic Value of a Bifunctional Scaffold
In modern drug discovery, the piperidine ring is a privileged scaffold, a structural motif consistently found in a multitude of approved therapeutic agents due to its favorable pharmacokinetic properties and its ability to present substituents in a defined three-dimensional orientation.[1] The reagent, 1-Boc-4-(bromo-carboxy-methyl)-piperidine, represents a highly valuable and versatile building block for medicinal chemists. It ingeniously combines two critical functionalities:
-
A Boc-Protected Piperidine Nitrogen: This robust protecting group ensures that the piperidine nitrogen remains unreactive during initial synthetic steps, allowing for selective functionalization at other positions. The Boc group can be easily removed under acidic conditions later in the synthesis, providing a handle for further diversification.[2]
-
An α-Bromo Ester Moiety: This feature is a potent electrophile, primed for nucleophilic substitution reactions. It provides a direct and efficient means to couple the piperidine scaffold to a wide range of nucleophiles, most commonly primary and secondary amines, through N-alkylation.
This unique combination makes this compound an ideal intermediate for constructing complex molecules, particularly in the development of novel ligands for G-protein coupled receptors (GPCRs), kinase inhibitors, and other targets of therapeutic interest.[3][4][5] This guide provides a detailed exploration of the underlying mechanism, comprehensive protocols, and optimization strategies for its effective use in N-alkylation reactions.
The Chemistry of N-Alkylation: Mechanism and Control
The core transformation is a classic bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of the amine (the nucleophile) attacks the electron-deficient carbon atom attached to the bromine (the electrophile), displacing the bromide ion as the leaving group.[6][7]
Causality Behind the Reaction Conditions:
-
The Role of the Base: The N-alkylation reaction generates one equivalent of hydrobromic acid (HBr). In the absence of a base, this acid will protonate the starting amine, converting it into its non-nucleophilic ammonium salt and effectively halting the reaction.[8] Therefore, a base is essential to neutralize the acid as it forms, ensuring a continuous supply of the free, nucleophilic amine. Inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are common, as are non-nucleophilic organic bases such as diisopropylethylamine (DIPEA).
-
Controlling Over-Alkylation: A significant challenge in the N-alkylation of primary amines is the potential for the product, a secondary amine, to react with another molecule of the alkylating agent.[9] The newly formed secondary amine is often more nucleophilic than the starting primary amine, creating a "runaway train" scenario that can lead to a mixture of mono- and di-alkylated products.[7][10] Several strategies can be employed to favor selective mono-alkylation:
Mechanistic Overview Diagram
Caption: General SN2 mechanism for N-alkylation of an amine.
Experimental Protocols
Safety Precaution: Alkylating agents, including α-bromo esters, are reactive and should be handled with care. They are potential irritants and should be treated as possible carcinogens due to their ability to alkylate DNA.[12] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: General N-Alkylation of a Primary or Secondary Amine
This protocol describes a robust, general procedure applicable to a wide range of amine substrates.
Materials:
-
Primary or Secondary Amine (1.0 eq)
-
This compound (1.0-1.2 eq)
-
Potassium Carbonate (K₂CO₃, anhydrous, 2.0-3.0 eq) or Diisopropylethylamine (DIPEA, 2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Chloride (Brine)
-
Water (deionized)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve/suspend the reactants (typically at a concentration of 0.1-0.5 M). Begin vigorous stirring.
-
Alkylating Agent Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirring amine suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. For less reactive amines, the reaction may be gently heated to 40-60 °C.
-
Monitoring: Track the consumption of the starting amine using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.[13]
-
Washing: Combine the organic layers and wash them sequentially with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.[13]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[13][14]
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-alkylated product.
Experimental Workflow Diagram
Caption: Step-by-step workflow for a typical N-alkylation reaction.
Data Presentation: Key Parameter Optimization
The success of the N-alkylation is highly dependent on the choice of reactants and conditions. The following table summarizes typical parameters and expected outcomes based on general principles of N-alkylation.
| Amine Substrate Type | Base (eq.) | Recommended Solvent | Temp (°C) | Typical Time (h) | Key Considerations & Potential Issues |
| Primary Aliphatic | K₂CO₃ (2.5) | MeCN, DMF | 25-50 | 8-16 | High reactivity. Risk of over-alkylation.[9][10] Use of excess amine can improve selectivity. |
| Secondary Aliphatic | K₂CO₃ (2.5) | DMF | 25-60 | 12-24 | Generally good reactivity but can be slowed by steric hindrance. |
| Aniline (Primary Aromatic) | K₂CO₃ (3.0) or Cs₂CO₃ (2.0) | DMF | 50-80 | 18-36 | Less nucleophilic than aliphatic amines. May require higher temperatures and a stronger base. |
| Hindered Amines | DIPEA (3.0) | DMF, Dioxane | 60-100 | 24-48 | Steric hindrance slows the SN2 reaction significantly. Requires more forcing conditions. |
| Sensitive Substrates | NaHCO₃ (3.0) | MeCN, THF | 25 | 24-48 | A milder base can be used to prevent side reactions with other functional groups. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Insufficiently reactive amine. 2. Base is too weak or not anhydrous. 3. Reaction temperature is too low. | 1. Increase reaction temperature in 10-20°C increments. 2. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃). 3. Ensure all reagents and solvents are anhydrous. |
| Significant Over-alkylation | 1. Primary amine product is highly reactive. 2. Reaction run for too long or at too high a concentration. | 1. Use a 2-5 fold excess of the starting amine. 2. Add the alkylating agent slowly via syringe pump. 3. Stop the reaction as soon as the starting material is consumed (monitor closely by LC-MS). |
| Formation of Byproducts | 1. Base-mediated decomposition of starting material or product. 2. Reaction with solvent (e.g., hydrolysis of ester in presence of water). | 1. Use a milder, non-nucleophilic base like DIPEA. 2. Ensure strictly anhydrous conditions. 3. Lower the reaction temperature. |
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- 6. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 7. youtube.com [youtube.com]
- 8. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Synthesis of Piperidine-Based Amino Acid Derivatives
Topic: Preparation of Piperidine-Based Amino Acid Derivatives Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary: The Privileged Scaffold
Piperidine-based amino acids are "privileged structures" in drug discovery, serving as the pharmacophore core for numerous FDA-approved therapeutics (e.g., Methylphenidate, Alogliptin, Fexofenadine). Unlike their acyclic counterparts, these saturated heterocycles offer defined conformational restrictions that enhance binding affinity to GPCRs and enzymes.
This guide details the preparation of the three primary regioisomers—Pipecolic acid (2-COOH), Nipecotic acid (3-COOH), and Isonipecotic acid (4-COOH)—with a specific focus on stereocontrolled synthesis and N-functionalization , which are critical for peptidomimetic design.
Strategic Synthetic Pathways
The preparation of these derivatives generally falls into three distinct methodologies. The choice of method depends on the required substitution pattern and stereochemical purity.
Method A: Heterogeneous Hydrogenation (The Industrial Standard)
-
Concept: Reduction of pyridine-carboxylic acids (picolinic, nicotinic, isonicotinic).
-
Pros: Scalable, cost-effective, uses commercially available precursors.
-
Cons: Often yields racemates requiring resolution; catalyst poisoning by basic amines is a common failure mode.
Method B: Asymmetric Transfer Hydrogenation (The Modern Approach)
-
Concept: Use of Ir, Rh, or Ru catalysts with chiral ligands (e.g., BINAP, Cp*) to induce chirality during reduction.[1]
-
Cons: High catalyst cost; sensitive to oxygen/moisture.
Method C: -Lithiation / C-H Functionalization (The MedChem Approach)
-
Concept: Directed lithiation of N-Boc-piperidine using s-BuLi and chiral ligands (e.g., sparteine).[5][6]
-
Pros: Allows introduction of electrophiles at the
-position of an existing ring; ideal for creating quaternary centers.
Visualization: Synthetic Decision Matrix
Figure 1: Decision matrix for selecting the optimal synthetic route based on target requirements.
Detailed Protocol: Synthesis of N-Boc-Pipecolic Acid
This protocol describes the "Workhorse" method: Hydrogenation of 2-picolinic acid followed by in situ protection. This approach addresses the common issue of catalyst poisoning by conducting the reduction in acidic media.
Target: N-(tert-Butoxycarbonyl)-piperidine-2-carboxylic acid Scale: 10 mmol (adaptable to >100g)
Materials & Reagents[2][4][5][6][7][8][9][10][11][12][13]
-
Substrate: 2-Picolinic acid (Pyridine-2-carboxylic acid).[7]
-
Catalyst: Platinum(IV) oxide (PtO₂, Adams' Catalyst). Note: Pd/C is often ineffective due to poisoning by the generated secondary amine.
-
Solvent: Acetic Acid (Glacial) / Methanol.
-
Reagents: Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N).
-
Gas: Hydrogen (H₂) balloon or Parr shaker (50 psi).
Step-by-Step Methodology
Phase 1: Heterogeneous Hydrogenation
-
Preparation: In a high-pressure reaction vessel (or heavy-walled flask), dissolve 2-picolinic acid (1.23 g, 10 mmol) in a mixture of Methanol (10 mL) and Glacial Acetic Acid (2 mL).
-
Expert Insight: The acetic acid is critical. It protonates the pyridine nitrogen, preventing it from coordinating strongly to the Pt surface and deactivating the catalyst.
-
-
Catalyst Addition: Carefully add PtO₂ (120 mg, 10 wt%).
-
Safety: Add under an inert atmosphere (Argon/Nitrogen). Dry catalysts can ignite methanol vapors in the presence of air.
-
-
Hydrogenation: Purge the vessel with H₂ three times. Pressurize to 50 psi (Parr shaker) or use a double-balloon setup. Stir vigorously at Room Temperature (RT) for 12–16 hours.
-
Monitoring: Check reaction progress via TLC (Eluent: n-BuOH/AcOH/H₂O 4:1:1, stain with Ninhydrin). The starting material (UV active) should disappear; the product (Pipecolic acid) is UV inactive but stains purple/blue.
-
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol (20 mL).
-
Concentration: Concentrate the filtrate in vacuo to remove methanol. The residue (Pipecolic acid acetate salt) is used directly in Phase 2.
Phase 2: N-Boc Protection (One-Pot Continuation)
-
Neutralization: Redissolve the oily residue in 1,4-Dioxane/Water (1:1, 30 mL). Cool to 0°C.[8][9]
-
Basification: Add Triethylamine (Et₃N) dropwise until pH ~9-10.
-
Stoichiometry: You must neutralize the acetic acid carried over from Phase 1 plus the amino acid zwitterion. Expect to use ~3-4 equivalents.
-
-
Acylation: Add Boc₂O (2.4 g, 11 mmol) in one portion. Remove the ice bath and stir at RT for 12 hours.
-
Workup:
-
Evaporate Dioxane in vacuo.
-
Acidify the remaining aqueous layer carefully with 1M HCl to pH ~2-3. Caution: CO₂ gas will evolve.
-
Extract with Ethyl Acetate (3 x 30 mL).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[9]
-
-
Purification: Recrystallize from Hexanes/Ethyl Acetate or purify via silica column (Hexane/EtOAc with 1% AcOH).
Data Analysis & Validation
| Parameter | Expected Value | Notes |
| Yield | 85–95% | Lower yields usually indicate incomplete hydrogenation. |
| Appearance | White crystalline solid | |
| ¹H NMR (CDCl₃) | Rotamers present | Boc-piperidines exhibit broad/split peaks due to restricted N-C bond rotation (approx 60:40 ratio). |
| TLC (Product) | R_f ~ 0.4 | 50% EtOAc/Hexane (stains with Bromocresol Green or KMnO4). |
Advanced Protocol: -Lithiation of N-Boc-Piperidine
For researchers needing to add non-natural side chains (e.g., alkyl, aryl) to the 2-position of an existing piperidine ring. This utilizes the methodology pioneered by Peter Beak.
Reagents
-
Base: s-Butyllithium (s-BuLi) (1.3 M in cyclohexane).
-
Ligand: TMEDA (Tetramethylethylenediamine) for racemic, or (-)-Sparteine for asymmetric synthesis.
-
Electrophile: e.g., Methyl iodide, Benzaldehyde, CO₂.
Protocol
-
Setup: Flame-dry a Schlenk flask under Argon. Add N-Boc-Piperidine (1.0 equiv) and TMEDA (1.2 equiv) in anhydrous diethyl ether.
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone).
-
Critical: Temperature control is vital. Above -50°C, the lithiated species decomposes via
-elimination.
-
-
Lithiation: Add s-BuLi (1.2 equiv) dropwise over 10 minutes. Stir at -78°C for 3-4 hours.
-
Trapping: Add the Electrophile (1.5 equiv) dissolved in ether. Stir for 30 mins at -78°C, then allow to warm to RT.
-
Quench: Add saturated NH₄Cl solution. Extract with ether.
Workflow Visualization (Protocol 1)
Figure 2: Step-by-step workflow for the hydrogenation and protection of 2-picolinic acid.
Expert Insights & Troubleshooting
The "Rotamer" Confusion in NMR
Researchers new to N-Boc-piperidines often panic when they see "doubled" peaks in the ¹H NMR, suspecting impurities.
-
Explanation: The tert-butyl carbamate group has restricted rotation around the N-CO bond. This creates two distinct conformers (rotamers) observable on the NMR timescale at room temperature.
-
Validation: Run the NMR at elevated temperature (e.g., 50°C in DMSO-d6). The peaks should coalesce into sharp singlets/multiplets, confirming purity.
Catalyst Poisoning
If the hydrogenation stalls (Method A):
-
Check Acidity: Ensure the solvent system contains at least 10-20% acetic acid or 1 equivalent of HCl. Free amines bind irreversibly to Pt/Pd surfaces.
-
Switch Catalyst: If PtO₂ fails, Rh/Al₂O₃ is a robust alternative for pyridine reduction under milder pressures (50-100 psi).
Stereochemical Integrity
When using Method C (Lithiation) with (-)-Sparteine:
-
The resulting organolithium species is configurationally stable at -78°C.[10]
-
However, if the reaction warms up before the electrophile is added, racemization will occur.
-
Always dry the sparteine (distill over CaH₂) to ensure maximum enantioselectivity.
References
-
Asymmetric Hydrogenation of Pyridines
- Glorius, F. (2004). "Asymmetric Hydrogenation of Pyridines." Organic & Biomolecular Chemistry.
-
Wang, D.-S., Chen, Q.-A., Lu, S.-M., & Zhou, Y.-G. (2012). "Asymmetric Hydrogenation of Heteroarenes and Arenes." Chemical Reviews.
-
Lithiation of N-Boc-Piperidines (Beak's Method)
-
Industrial Preparation of Pipecolic Acid
-
Accumulated protocols from Organic Syntheses regarding PtO2 reduction of pyridines.
-
- Krow, G. R. (2004).
Sources
- 1. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. Synthesis of novel pipecolic acid derivatives. Part 2.1 Addition of trimethylsilyl cyanide to 3,4,5,6-tetrahydropyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. air.unimi.it [air.unimi.it]
- 12. ijnrd.org [ijnrd.org]
- 13. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Reformatsky Reaction of Piperidine Bromo-Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Novel Scaffolds for Drug Discovery
The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals due to its favorable pharmacokinetic properties. The synthesis of complex piperidine derivatives is therefore of significant interest in drug development. The Reformatsky reaction, a classic carbon-carbon bond-forming reaction, offers a powerful tool for the synthesis of β-hydroxy esters, which are versatile intermediates for the construction of more complex molecules.[1][2] This application note provides a detailed guide to the successful application of the Reformatsky reaction to piperidine bromo-esters, a class of substrates that presents unique challenges due to the presence of a basic nitrogen atom.
The primary challenge in applying the Reformatsky reaction to piperidine-containing substrates is the potential for the basic nitrogen to interfere with the reaction. The lone pair of electrons on the nitrogen can coordinate to the zinc metal, hindering the formation of the desired organozinc reagent (a Reformatsky enolate). Furthermore, the basicity of the piperidine nitrogen can promote undesirable side reactions. To circumvent these issues, a protection strategy for the piperidine nitrogen is essential. This guide will focus on the use of the tert-butoxycarbonyl (Boc) protecting group, which is stable under the neutral to mildly basic conditions of the Reformatsky reaction and can be readily removed under acidic conditions.[3][4]
This document will provide a comprehensive overview of the reaction, including a detailed mechanistic explanation, step-by-step protocols for N-protection, the Reformatsky reaction, and subsequent deprotection, as well as troubleshooting strategies to overcome common experimental hurdles.
Mechanistic Insights: The "Why" Behind the Protocol
Understanding the mechanism of the Reformatsky reaction is crucial for optimizing reaction conditions and troubleshooting. The reaction proceeds through several key steps:
-
Formation of the Organozinc Reagent (Reformatsky Enolate): The reaction is initiated by the oxidative insertion of zinc metal into the carbon-bromine bond of the α-bromo ester. This forms an organozinc intermediate, which is best described as a zinc enolate.[5][6] The use of zinc is critical; it is reactive enough to form the enolate but not so reactive that it attacks the ester functionality of the starting material or product, a common issue with more reactive organometallics like Grignard reagents.[1]
-
Nucleophilic Addition to the Carbonyl Group: The zinc enolate then acts as a nucleophile, attacking the electrophilic carbon of a carbonyl compound (an aldehyde or ketone). This addition proceeds through a six-membered chair-like transition state, leading to the formation of a zinc alkoxide.[5][6]
-
Hydrolysis: The final step is an acidic workup, which protonates the zinc alkoxide to yield the desired β-hydroxy ester and zinc(II) salts.[5][6]
Caption: The mechanism of the Reformatsky reaction.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of β-hydroxy esters from piperidine bromo-esters.
Part 1: N-Protection of Piperidine Bromo-ester with Boc Anhydride
Objective: To protect the basic nitrogen of the piperidine ring to prevent interference in the subsequent Reformatsky reaction.
Materials:
-
Piperidine bromo-ester hydrochloride
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add the piperidine bromo-ester hydrochloride (1.0 eq) and dissolve it in DCM or THF.
-
Add triethylamine (1.1 eq) or a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloride salt.
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
If using an organic solvent, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude N-Boc protected piperidine bromo-ester can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.
Part 2: Reformatsky Reaction of N-Boc-Piperidine Bromo-ester
Objective: To perform the zinc-mediated coupling of the N-Boc-piperidine bromo-ester with a carbonyl compound.
Materials:
-
N-Boc-piperidine bromo-ester
-
Aldehyde or ketone
-
Zinc dust (activated)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Iodine (catalytic amount for zinc activation)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Zinc Activation (perform immediately before use):
-
In a flame-dried flask under an inert atmosphere, add zinc dust.
-
Add a small crystal of iodine.
-
Gently heat the flask with a heat gun until the purple iodine vapor is observed.
-
Cool the flask to room temperature. The activated zinc should appear grayish.
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the activated zinc dust (1.5-2.0 eq).
-
Add anhydrous THF or Et₂O to the flask.
-
In a separate flask, dissolve the N-Boc-piperidine bromo-ester (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in anhydrous THF or Et₂O.
-
Add a small portion of the substrate solution to the zinc suspension and gently heat to initiate the reaction (a slight exotherm or color change may be observed).
-
Once the reaction has initiated, add the remaining substrate solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to stir the reaction at reflux for 1-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-Boc protected β-hydroxy piperidine ester.
Part 3: N-Deprotection of the β-Hydroxy Piperidine Ester
Objective: To remove the Boc protecting group to yield the final β-hydroxy piperidine ester.
Materials:
-
N-Boc protected β-hydroxy piperidine ester
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the N-Boc protected β-hydroxy piperidine ester in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (5-10 eq) or 4M HCl in dioxane (excess) dropwise.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the excess acid by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the final deprotected product. Further purification may be achieved by crystallization or chromatography if necessary.
Data Presentation: Expected Outcomes
The following table summarizes expected yields for the Reformatsky reaction under various conditions. These are representative values and may vary depending on the specific substrates used.
| Entry | Carbonyl Compound | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | THF | Reflux | 2 | 75-85 |
| 2 | Acetophenone | THF | Reflux | 3 | 60-70 |
| 3 | Cyclohexanone | Et₂O | Reflux | 4 | 70-80 |
| 4 | Isobutyraldehyde | THF | Reflux | 1.5 | 80-90 |
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. The following section provides guidance on common issues and their solutions.
Caption: A troubleshooting workflow for the Reformatsky reaction.
References
-
Shriner, R. L. (1942). The Reformatsky Reaction. Organic Reactions, 1, 1–37. [Link]
-
Wikipedia contributors. (2023). Reformatsky reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Agami, C., Couty, F., & Puchot, C. (1986). Asymmetric Reformatsky reaction. A new approach to the synthesis of optically active β-hydroxy-esters. Tetrahedron, 42(10), 2469-2476. [Link]
Sources
Troubleshooting & Optimization
Improving yield in reactions with 1-Boc-4-(bromo-carboxy-methyl)-piperidine
Technical Support Center: Optimization of 1-Boc-4-( -bromo-carboxymethyl)-piperidine Derivatives
Executive Summary & Molecule Scope
User Query: Improving yield in reactions with "1-Boc-4-(bromo-carboxy-methyl)-piperidine."
Chemical Identity Clarification:
Based on standard nomenclature patterns in drug discovery, this scaffold refers to the
-
Structure: A piperidine ring protected by N-Boc, with a C4-substituent containing a bromine atom and a carboxyl group on the linking methyl carbon.
-
Target Moiety: Piperidine-CH(Br)-COOR (where R is likely Alkyl or H).
Core Challenge:
This molecule contains a secondary
-
-Elimination: Formation of the
-unsaturated alkene (conjugated ester) rather than substitution. -
Boc-Deprotection: In situ generation of HBr degrades the N-Boc group.
-
Racemization: If using a chiral starting material, the labile
-proton leads to rapid racemization under basic conditions.
Critical Troubleshooting Guide (FAQ)
Issue 1: "I am seeing significant alkene byproduct (elimination) instead of my substitution product."
Diagnosis:
You are likely experiencing
Corrective Actions:
-
Temperature Control: Lower the reaction temperature to 0°C or -10°C .
reactions are less sensitive to temperature drops than elimination. -
Base Selection: Switch to a non-nucleophilic, non-bulky base if possible, or use a "soft" nucleophile.
-
Avoid: t-BuOK, NaH (Strong bases promote elimination).
-
Preferred:
or in DMF/Acetone. Cesium ("The Cesium Effect") often improves yields by improving solubility and nucleophilicity of the anion.
-
-
Solvent Switch: Use Polar Aprotic solvents (DMF, DMSO, NMP). These solvate cations well, leaving the nucleophile "naked" and more reactive for substitution, allowing you to run at lower temperatures.
Issue 2: "My Boc group is disappearing, or I see de-protected byproducts."
Diagnosis: The reaction releases Hydrogen Bromide (HBr) as a byproduct. Even in organic solvents, HBr is potent enough to cleave the acid-sensitive Boc group.
Corrective Actions:
-
Acid Scavenging: You generally need >2.0 equivalents of base. One equivalent drives the reaction; the second neutralizes the HBr.
-
Buffer System: If your nucleophile is sensitive to base, add an insoluble inorganic buffer like Sodium Bicarbonate (
) or Polyvinylpyridine (PVP) resin to the reaction vessel to soak up protons without affecting the pH of the solution phase.
Issue 3: "The reaction stalls at 50% conversion."
Diagnosis: This is often due to product inhibition or salt precipitation coating the reagents.
Corrective Actions:
-
Phase Transfer Catalysis (PTC): If using inorganic bases (
) in organic solvents, add 5 mol% TBAI (Tetrabutylammonium iodide) . The iodide undergoes a Finkelstein reaction in situ, converting the alkyl bromide to a more reactive alkyl iodide, while the ammonium cation solubilizes the nucleophile.
Experimental Optimization Protocols
Protocol A: Nucleophilic Substitution ( ) with Amines/Thiols
Best for: Attaching side chains to the alpha-position.
| Parameter | Standard Condition | Optimized Condition (High Yield) |
| Solvent | DCM or THF | Acetonitrile (MeCN) or DMF |
| Base | TEA (Triethylamine) | DIPEA (Hünig's Base) or |
| Temperature | Room Temp (25°C) | 0°C |
| Additives | None | KI or TBAI (Catalytic) |
Step-by-Step Workflow:
-
Dissolve 1-Boc-4-(
-bromo-carboxymethyl)-piperidine (1.0 eq) in anhydrous MeCN (0.1 M). -
Add Base (DIPEA, 1.2 eq) and Nucleophile (1.1 eq) at 0°C .
-
Note: If the nucleophile is an amine salt, use 2.2 eq of base.
-
-
Monitor via TLC/LCMS. If sluggish after 2 hours, add 5 mol% TBAI and warm to RT.
-
Quench with saturated
to neutralize any HBr before concentration.
Protocol B: Reformatsky-Type Reaction (Zinc Insertion)
Best for: Carbon-Carbon bond formation (coupling to aldehydes/ketones).
Key Insight: Standard Grignard conditions fail because the ester group reacts with the Grignard reagent. Use Zinc (Reformatsky) to generate the enolate equivalent safely.
-
Activation: Use Rieke Zinc or activate Zinc dust with TMSCl/1,2-dibromoethane in THF.
-
Addition: Add the bromide solution slowly to the activated Zn to prevent homocoupling (Wurtz reaction).
-
Temperature: Maintain 35-40°C to initiate, then cool to 0°C for electrophile addition.
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision process for optimizing yield based on observed byproducts.
Caption: Troubleshooting logic flow for
Storage & Stability (Pre-Reaction)
-
Light Sensitivity: Carbon-Bromine bonds, especially alpha to carbonyls, are photolabile. Store the starting material in amber vials wrapped in foil.
-
Hydrolysis: The ester moiety is susceptible to hydrolysis. Store under Argon/Nitrogen at -20°C .
-
Quality Check: Before running a critical reaction, check the
NMR.-
Diagnostic Signal: The
-proton (CH-Br) usually appears as a doublet or dd around 4.0 - 4.5 ppm . If this signal is weak or shifted, repurify.
-
References
- March, J., & Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (Definitive guide on vs competition kinetics).
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley. (Protocols for Boc stability and deprotection mechanisms).
-
Sato, K., et al. (1999).
-Bromo Esters with Ketones." Journal of Organic Chemistry, 64(12). (General reactivity of -bromo esters). - Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.
Disclaimer: This guide assumes the user is handling standard laboratory quantities. Always review the Material Safety Data Sheet (MSDS) for this compound derivatives, as
Technical Support Center: Minimizing Elimination Side Products of 1-Boc-4-(bromo-carboxy-methyl)-piperidine
Welcome to the technical support center for 1-Boc-4-(bromo-carboxy-methyl)-piperidine. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block and encounter challenges with competing elimination reactions. Our goal is to provide you with the foundational knowledge and actionable troubleshooting strategies to maximize the yield of your desired substitution product.
The Core Challenge: Substitution (Sₙ2) vs. Elimination (E2)
The primary reactive site on this compound is the secondary alkyl bromide. When reacted with a nucleophile, which is often also a base, a competition arises between two primary pathways: Nucleophilic Substitution (Sₙ2) and Bimolecular Elimination (E2).[1]
-
Sₙ2 (Desired Pathway): The nucleophile directly attacks the carbon atom bonded to the bromine, displacing the bromide and forming a new carbon-nucleophile bond. This is the pathway to your desired product.
-
E2 (Side Reaction): The reagent acts as a base, abstracting a proton from a carbon adjacent (β-position) to the carbon bearing the bromine. This results in the formation of a double bond and the elimination of HBr, leading to an undesired alkene byproduct.
The outcome of this competition is not arbitrary; it is dictated by a set of predictable factors, including the nature of your substrate, the reagent (nucleophile/base), the solvent, and the reaction temperature.[2] Understanding how to manipulate these factors is the key to successfully minimizing the formation of elimination byproducts.
Caption: Competing Sₙ2 and E2 reaction pathways.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of an alkene byproduct. What is happening mechanistically?
A: You are observing the result of an E2 elimination reaction. In this pathway, your nucleophile is acting as a base and is abstracting a proton from one of the β-carbons on the piperidine ring (the carbons at positions 3 and 5 relative to the bromo-carboxy-methyl group). This is a concerted process where the base pulls off the proton, a C=C double bond forms, and the bromide leaving group departs simultaneously. This pathway is particularly competitive for secondary halides like yours, especially under suboptimal conditions.[3]
Q2: How does my choice of base/nucleophile impact the Sₙ2/E2 ratio?
A: The structure and strength of your reagent is arguably the most critical factor. The general principle is to distinguish between nucleophilicity and basicity.[4]
-
To Favor Sₙ2 (Substitution): Use a reagent that is a strong nucleophile but a weak base . Classic examples include halides (I⁻, Br⁻), cyanide (CN⁻), and azide (N₃⁻). These reagents are effective at attacking the electrophilic carbon but are less likely to abstract a proton.
-
To Minimize E2 (Elimination): Avoid strong, sterically hindered bases . Reagents like potassium tert-butoxide (t-BuOK), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and DBN (1,5-Diazabicyclo[4.3.0]non-5-ene) are classic "elimination" bases. Their bulkiness makes it difficult for them to access the sterically shielded α-carbon for Sₙ2 attack, so they preferentially abstract a more accessible β-proton.[2] If your nucleophile is inherently a strong base (e.g., an alkoxide like sodium ethoxide), using a less hindered version is preferable (e.g., ethoxide over tert-butoxide).
| Reagent Type | Primary Role | Favored Reaction | Examples |
| Strong, Non-Bulky | Nucleophile | Sₙ2 | NaCN, NaN₃, NaI |
| Strong, Bulky | Base | E2 | KOtBu, DBU, LDA |
| Weakly Basic | Nucleophile | Sₙ2 | Halides, RS⁻, H₂S |
| Strong & Basic | Both | Sₙ2/E2 Mix | NaOH, NaOEt, NaOMe |
Q3: What is the optimal solvent for favoring substitution over elimination?
A: The solvent plays a crucial role in stabilizing transition states and modulating the reactivity of the base/nucleophile.
-
Favor Sₙ2 with Polar Aprotic Solvents: Solvents like DMF, DMSO, acetone, or acetonitrile are ideal for Sₙ2 reactions. They can solvate the counter-ion (e.g., Na⁺) but do not form a strong solvation shell around the anionic nucleophile. This leaves the nucleophile "naked" and highly reactive towards the electrophilic carbon.
-
Use Polar Protic Solvents with Caution: Solvents like water, methanol, or ethanol can slow down Sₙ2 reactions by forming a hydrogen-bonding cage around the nucleophile, blunting its reactivity. Furthermore, strong solvation of a Lewis base can weaken it, which can sometimes shift the balance away from E2 towards Sₙ2, but the effect on nucleophilicity must be considered.[5] In general, for a clean Sₙ2 reaction, polar aprotic solvents are the superior choice.
Q4: What is the effect of temperature on the product distribution?
A: Higher temperatures almost always favor elimination over substitution. Elimination reactions result in an increase in the number of molecules in the system (one reactant molecule becomes three product molecules: alkene, base-H⁺, and leaving group), leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a higher temperature (T) makes the entropy term more significant, favoring the elimination pathway.
Recommendation: Run your reactions at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0 °C and monitor the reaction progress. Avoid heating the reaction unless absolutely necessary.
Troubleshooting Guide
Use this flowchart to diagnose and solve issues with elimination byproducts.
Caption: A decision-making flowchart for troubleshooting.
Experimental Protocols
The following is a generalized protocol for the nucleophilic substitution on this compound, optimized to favor the Sₙ2 pathway.
Protocol 1: General Sₙ2 Reaction with a Non-Basic Nucleophile
This protocol is suitable for nucleophiles like sodium cyanide (NaCN), sodium azide (NaN₃), or sodium thiophenoxide.
Materials:
-
This compound (1.0 eq)
-
Nucleophile (e.g., NaCN) (1.2 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq, to deprotonate the carboxylic acid and scavenge any generated HBr)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate, Water, Brine
Procedure:
-
To a clean, dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq) and anhydrous DMF (to make a ~0.1 M solution).
-
Add potassium carbonate (2.5 eq) and the nucleophile (1.2 eq) to the solution.
-
Stir the reaction mixture vigorously at room temperature (20-25 °C).
-
Monitor the reaction progress by TLC or LCMS. The reaction is typically complete within 4-12 hours.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x volumes).
-
Combine the organic layers and wash with water, followed by brine, to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure substitution product.
Causality Behind Choices:
-
K₂CO₃: A mild, non-nucleophilic base is used to deprotonate the carboxylic acid. This prevents the more precious nucleophile from being consumed in an acid-base reaction and ensures the substrate is in its carboxylate form.
-
DMF: A polar aprotic solvent that accelerates the Sₙ2 reaction rate.[6]
-
Room Temperature: Avoids providing the extra energy needed to overcome the activation barrier for the E2 pathway.
References
- Current time information in Pasuruan, ID. Google.
-
(PDF) How Solvation Influences the SN2 versus E2 Competition. ResearchGate. (2021-12-21). Available at: [Link]
-
The Chemistry of Boc-Piperidine-4-carboxylic Acid: A Versatile Building Block. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
SN2 vs E2. Chemistry Steps. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. (2022). Available at: [Link]
-
1-Boc-4-AP - Wikipedia. Wikipedia. Available at: [Link]
-
Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry. (2022-10-11). Available at: [Link]
-
8.4: Comparison and Competition Between SN1, SN2, E1 and E2. Chemistry LibreTexts. (2021-12-15). Available at: [Link]
-
Reaction with Boc-piperazine (18) and (N-Boc-4-amino)piperidine (19). ResearchGate. Available at: [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry - ACS Publications. (2025-08-18). Available at: [Link]
-
Distinguishing Between Substitution & Elimination Reactions. Chad's Prep®. Available at: [Link]
-
1-Boc-4-bromopiperidine. ChemBK. (2024-04-09). Available at: [Link]
-
Kinetic Study and Mechanism Hydrolysis of 4-Bromo-3,5 dimethylphenyl N-methylcarbamate in Aqueous Media. ResearchGate. (2025-08-07). Available at: [Link]
-
Substitution and elimination reactions. Khan Academy. Available at: [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link]
-
1-Boc-4-Methylpiperidine | C11H21NO2 | CID 11321572. PubChem - NIH. Available at: [Link]
-
11.8: Elimination Reactions- Zaitsev's Rule. Chemistry LibreTexts. (2024-07-30). Available at: [Link]
-
The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. Available at: [Link]
-
1-Boc-4-(Aminomethyl)piperidine | CAS#:144222-22-0. Chemsrc. (2025-08-21). Available at: [Link]
-
intramolecular cope elimination of piperidine : r/OrganicChemistry. Reddit. (2022-07-12). Available at: [Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. MDPI. (2023-12-03). Available at: [Link]
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. (2013-08-02). Available at: [Link]
-
The Role of Boc-4-Methylenepiperidine in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. (2026-01-28). Available at: [Link]
-
Substitution, Elimination, and Integration of Methyl Groups in Terpenes Initiated by C–H Bond Functionalization. ACS Central Science - ACS Publications. (2024-08-16). Available at: [Link]
-
Effect of solvent on the reactions of coordination complexes. Part 1.?Kinetics of solvolysis of cis-(bromo)(benzimidazole)bis(ethylenediamine)cobalt(III) in methanol?water media. ResearchGate. (2025-08-09). Available at: [Link]
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Technical Support Center: Preserving Stereochemical Integrity in Piperidine Synthesis
A Senior Application Scientist's Guide to Preventing Racemization of α-Bromo Stereocenters
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions regarding the preservation of stereochemical integrity at α-bromo stereocenters in piperidine derivatives. As your Senior Application Scientist, my goal is to explain not just the what, but the why behind these critical experimental choices, ensuring your success in the lab.
Section 1: Understanding the Core Problem: The Mechanism of Racemization
Before troubleshooting, it's crucial to understand the chemical pathway that leads to the loss of stereochemical information.
Q1: What is racemization and why is it a problem for my α-bromo piperidine derivative?
A: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers (a racemate).[1] For pharmaceutical applications, this is a critical issue. Often, only one enantiomer of a chiral drug provides the desired therapeutic effect, while the other may be inactive or even cause harmful side effects. The stereocenter at the carbon bearing the bromine atom (the α-carbon) is susceptible to racemization, particularly if it also has an acidic proton.[2]
Q2: What is the chemical mechanism responsible for this racemization?
A: The primary mechanism for racemization at a stereocenter alpha to a carbonyl or a similar electron-withdrawing group is through the formation of a planar, achiral intermediate.[3][4] In the presence of a base, the proton on the α-carbon is abstracted, creating a resonance-stabilized enolate. This enolate is planar (sp²-hybridized) at the original stereocenter, meaning it has lost its three-dimensional chiral information.[4][5] When this intermediate is reprotonated, the proton can add from either face of the planar system with roughly equal probability, leading to a 50:50 mixture of the original enantiomer and its mirror image.[3][6] The process is also possible under acidic conditions via a planar enol intermediate.[3][7]
Caption: Base-catalyzed racemization via a planar enolate intermediate.
Section 2: Troubleshooting Guide: "My Reaction is Racemizing!"
Encountering unexpected racemization can be a significant setback. This section provides a systematic approach to diagnosing and solving the problem.
Issue 1: Choice of Base
Q: I'm observing significant racemization after my reaction. Could my base be the culprit?
A: Absolutely. The choice of base is one of the most critical factors. A strong, non-sterically hindered base can rapidly deprotonate the α-carbon, promoting the formation of the planar enolate intermediate that leads to racemization.[4][8] Furthermore, if the base is also a good nucleophile, it can lead to unwanted side reactions.
Solution: Switch to a Sterically Hindered, Non-Nucleophilic Base.
The key is to select a base that is a potent proton abstractor but a poor nucleophile due to steric bulk.[9][10] This allows for deprotonation while minimizing other reaction pathways.[11][12]
Table 1: Comparison of Common Bases in Organic Synthesis
| Base | Abbreviation | pKa of Conjugate Acid | Key Characteristics |
| Lithium Diisopropylamide | LDA | ~36 (in THF) | Very strong, sterically hindered, non-nucleophilic.[9] Ideal for kinetic deprotonations at low temperatures.[9] |
| N,N-Diisopropylethylamine | DIPEA, DIEA | ~10.75 | Moderately strong, highly hindered, non-nucleophilic.[10] Good for scavenging acid without promoting racemization. |
| 1,8-Diazabicycloundec-7-ene | DBU | ~13.5 | Strong, non-nucleophilic base often used in elimination reactions.[10] Can still promote racemization if not used carefully. |
| Potassium tert-Butoxide | KOtBu | ~17 | Strong, hindered base, but can exhibit some nucleophilicity.[10] |
| Sodium Hydride | NaH | ~35 | Very strong, non-nucleophilic heterogeneous base.[10] Surface reactions can sometimes be difficult to control. |
Expert Recommendation: For reactions sensitive to racemization, Lithium Diisopropylamide (LDA) , freshly prepared or titrated, is often the gold standard when used at low temperatures (-78 °C).[9] Its bulkiness favors the abstraction of the most accessible proton, often under kinetic control, before thermodynamic equilibration (and thus racemization) can occur.[8]
Issue 2: Reaction Temperature
Q: I'm already using a hindered base but still see racemization. What role does temperature play?
A: Temperature is a direct lever on reaction kinetics. Elevated temperatures provide the activation energy needed for many processes, including the interconversion of enantiomers through the enolate intermediate.[13] Essentially, the higher the temperature, the faster the rate of racemization.[14]
Solution: Perform the Reaction at Low Temperature.
This is one of the most effective and straightforward strategies.[8]
-
Recommendation: Cool the reaction to 0 °C, -20 °C, or even -78 °C (dry ice/acetone bath) before and during the addition of the base and any subsequent electrophiles. Maintaining a low temperature throughout the process is critical to suppress the rate of enolate equilibration.[13]
Issue 3: Solvent Choice
Q: Does the solvent I use have an impact on stereochemical integrity?
A: Yes, the solvent plays a significant role in stabilizing or destabilizing the intermediates involved in racemization. Polar aprotic solvents like DMF or DMSO can stabilize the charged enolate intermediate, which can sometimes increase the rate of epimerization.[14]
Solution: Evaluate Less Polar Solvents.
-
Recommendation: If your starting materials are soluble, consider using less polar solvents such as tetrahydrofuran (THF) or diethyl ether. A non-polar environment can destabilize the enolate intermediate, potentially slowing the rate of racemization. In some cases, mixtures like chloroform and trifluoroethanol have been shown to suppress epimerization while maintaining solubility.[14]
Caption: A systematic workflow for troubleshooting racemization.
Section 3: Proactive Prevention: A Protocol for Minimizing Racemization
This protocol outlines a general procedure for a reaction involving a base-sensitive α-bromo piperidine derivative, designed from the outset to preserve stereochemistry.
Protocol: Low-Temperature Deprotonation with LDA
Objective: To generate an enolate from an α-bromo piperidine derivative under kinetic control to trap with an electrophile while minimizing racemization.
Materials:
-
α-bromo piperidine derivative
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes (concentration accurately known)
-
Electrophile (e.g., alkyl halide, aldehyde)
-
Anhydrous quench solution (e.g., saturated NH₄Cl)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of inert gas (N₂ or Ar) throughout the procedure.
-
LDA Preparation (In Situ): a. In the reaction flask, add anhydrous THF and cool the flask to -78 °C using a dry ice/acetone bath. b. Add diisopropylamine (1.1 equivalents) via syringe. c. Slowly add n-BuLi (1.05 equivalents) dropwise while monitoring the internal temperature to ensure it remains below -70 °C. d. Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Substrate Addition: a. Dissolve the α-bromo piperidine derivative (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flame-dried flask. b. Slowly add this solution dropwise to the cold LDA solution over 15-20 minutes. Ensure the internal temperature does not rise significantly. c. Stir the resulting mixture at -78 °C for 45-60 minutes to ensure complete enolate formation.
-
Electrophilic Trap: a. Add the electrophile (1.2 equivalents), either neat or dissolved in a small amount of anhydrous THF, dropwise to the enolate solution at -78 °C. b. Allow the reaction to proceed at -78 °C. Monitor the reaction progress by thin-layer chromatography (TLC) of quenched aliquots. Note: Minimize reaction time to what is necessary for consumption of the starting material.
-
Quenching: a. Once the reaction is complete, quench it by slowly adding the pre-cooled, anhydrous quench solution while the flask is still at -78 °C. b. Allow the mixture to slowly warm to room temperature.
-
Work-up and Purification: Proceed with a standard aqueous work-up and purify the product using flash column chromatography.
-
Stereochemical Analysis: Immediately analyze the enantiomeric excess (ee) of the purified product using a validated chiral HPLC or NMR method (see Section 4).
Section 4: Analytical Confirmation
Verifying the stereochemical outcome of your reaction is paramount.
Q: How can I accurately measure the enantiomeric excess (ee) of my product?
A: Several robust analytical techniques are available. The choice depends on the nature of your compound, required sensitivity, and available equipment.[15] Chiral High-Performance Liquid Chromatography (HPLC) is often the most reliable and widely used method.[16][17]
Table 2: Comparison of Analytical Methods for Determining Enantiomeric Excess[15]
| Method | Principle | Sensitivity | Sample Requirement | Key Advantages |
| Chiral HPLC | Differential partitioning of enantiomers on a chiral stationary phase.[15] | High | µg to ng | High accuracy, reproducibility, and widely applicable.[16] |
| NMR Spectroscopy (with Chiral Auxiliaries) | Formation of diastereomers with a chiral solvating or shift reagent, leading to distinct NMR signals.[15] | Moderate | mg | Provides structural information; no need for chromophore. |
| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field with a chiral selector.[15] | Very High | nl to µl | High separation efficiency and low sample consumption. |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light by enantiomers.[15] | Moderate | µg | Provides information on absolute configuration if compared to a standard. |
Section 5: Frequently Asked Questions (FAQs)
Q1: What is the difference between racemization and epimerization?
A: Racemization applies to molecules with a single stereocenter, resulting in a 1:1 mixture of enantiomers. Epimerization occurs in molecules with multiple stereocenters; it is the change in configuration at only one of those centers.[18] The resulting products are diastereomers, not enantiomers. The underlying chemical mechanisms are often identical (e.g., enolate formation), but the terminology is specific to the molecular context.
Q2: Are α-bromo ketones more susceptible to racemization than other α-halo derivatives?
A: The acidity of the α-proton is influenced by the electronegativity and size of the halogen. Bromine is a strong electron-withdrawing group, which increases the acidity of the adjacent C-H bond, making it susceptible to deprotonation and subsequent racemization.[19] While α-chloro and α-iodo derivatives also face this issue, the specific rates can vary.
Q3: Can photoredox catalysis be used to control the stereochemistry of piperidines?
A: Yes, recent advances have shown that photoredox catalysis can be used to achieve highly diastereoselective functionalization of piperidines.[20][21][22][23] These methods often proceed through a rapid, non-selective reaction followed by a slower, thermodynamically controlled epimerization that enriches the most stable diastereomer.[20][22] This provides a powerful, modern alternative for accessing specific stereoisomers.[24]
References
- A Researcher's Guide to Analytical Methods for Determining Enantiomeric Excess. (n.d.). BenchChem.
- CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. (2024, June 17). YouTube.
- Non-nucleophilic Brønsted-Lowry Superbases. (2026, January 8). Chemistry LibreTexts.
- Non-nucleophilic base. (n.d.). Grokipedia.
- Non-nucleophilic Brønsted-Lowry Superbases. (2020, September 16). Chemistry LibreTexts.
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2011, November 18). Journal of Chemical Technology & Biotechnology.
- Chiral recognition and determination of enantiomeric excess of chiral compounds by UV-visible-shortwave near infrared diffuse reflectance spectroscopy with chemometrics. (2017, February 28). RSC Publishing.
- Chiral recognition and determination of enantiomeric excess by mass spectrometry: a review. (n.d.). PolyU Institutional Research Archive.
- Technical Support Center: Strategies to Minimize Epimerization During Synthesis. (n.d.). BenchChem.
- Reactions at the Alpha Carbon of Carbonyls. (n.d.). Sketchy.
- ANALYTICAL CHIRAL SEPARATION METHODS. (n.d.).
- Chapter 3: Racemization, Enantiomerization and Diastereomerization. (2007, December 14). In Books.
- Racemization of ketones in presence of catalytic acid. (2018, February 5). Chemistry Stack Exchange.
- Non-nucleophilic base. (n.d.). Wikipedia.
- Epimerization of Peptide. (n.d.).
- Non-nucleophilic bases – Knowledge and References. (n.d.). Taylor & Francis.
- Racemization of Carbonyl Compounds. (2016, September 3). AK Lectures.
- STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization CONTENTS • Racemic Compounds/Racemic Modifications. (n.d.). St. Paul's Cathedral Mission College.
- Generic mechanisms for acid‐catalysed racemisation. (n.d.). ResearchGate.
- Stereochemistry of the carbonyl group. (n.d.). Chemistry Revision Site - Weebly.
- Chapter 5: Microwave-assisted Peptide Synthesis. (2015, November 3). In Books. The Royal Society of Chemistry.
- Deracemization of Acyclic α-Hydroxy Ketone Derivatives by Dynamic Resolution Using an Optically Active Host Compound. (2025, August 7). Request PDF. ResearchGate.
- Stereochemistry. (n.d.). Dalal Institute.
- Stereochemistry of Radical Halogenation with Practice Problems. (n.d.). Chemistry Steps.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
- Reactions at the α-Carbon. (n.d.).
- A Failed Late-Stage Epimerization Thwarts an Approach to Ineleganolide. (2015, November 5). School of Chemistry | University of Bristol.
- General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. (n.d.). eScholarship.
- Racemisation in Chemistry and Biology. (n.d.). The University of Manchester.
- Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. (n.d.). PMC.
- Structure, stability and interactions in the complexes of carbonyls with cyanides. (n.d.).
- Stirring Peptide Synthesis to a New Level of Efficiency. (n.d.). ChemRxiv.
- Topic 6: Reactions at the α-carbon and β-carbon of Carbonyl Compounds (Chapters 18 & 19). (2017, May 5).
- Relative Reactivity of Carbonyls. (2022, October 4). Chemistry LibreTexts.
- Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed C–H Arylation and Epimerization. (2019, December 13). ChemRxiv.
- Relative orientation of the carbonyl groups determines the nature of orbital interactions in carbonyl–carbonyl short contacts. (n.d.). PMC - NIH.
- Enantioselective α-functionalization of ketones with N, O, S, and C-based nucleophiles. (2018, November 19).
- Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α‑Amino C–H Arylation and Epimerization. (n.d.). eScholarship.
- Alpha Halogenation of Aldehydes and Ketones. (2023, January 29). Chemistry LibreTexts.
- Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. (n.d.). BenchChem.
- New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents. (2025, July 3). Suzhou Highfine Biotech.
- What factors affect chemical stability? (2021, August 2). StemCo.
- Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. (2025, November 17). ResearchGate.
- Alpha Halogenation of Enols and Enolates. (2020, March 28). Chemistry Steps.
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Technical Support Center: Purification of 1-Boc-4-(bromo-carboxy-methyl)-piperidine Intermediates
Introduction
Welcome to the technical support guide for the purification of 1-Boc-4-(bromo-carboxy-methyl)-piperidine and its related intermediates. This molecule is a versatile building block in medicinal chemistry and drug development, valued for its bifunctional nature incorporating a protected piperidine ring, a carboxylic acid handle, and a reactive bromo-methyl group.[1] However, the very features that make it synthetically useful also present unique challenges during purification. The presence of an acidic carboxylic acid, a bulky, acid-labile Boc protecting group, and the potential for side reactions can lead to complex crude mixtures.
This guide is designed for researchers, chemists, and drug development professionals. It provides practical, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your purification workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound?
A1: A thorough understanding of potential impurities is crucial for designing an effective purification strategy.[2] Common impurities include:
-
Unreacted Starting Materials: Depending on your synthetic route, this could include precursors like 1-Boc-4-piperidone or bromoacetate reagents.
-
Byproducts: Side reactions can generate various impurities. For instance, elimination reactions can occur, or dimerization of starting materials.
-
Reagent-Related Impurities: Reagents used in the reaction, such as bases (e.g., triethylamine) or coupling agents, can be present.[2]
-
De-protected Product: The Boc (tert-butyloxycarbonyl) group is sensitive to acid. If your reaction or workup involves acidic conditions, you may see the formation of the corresponding unprotected piperidine.
-
Residual Solvents and Water: Solvents from the reaction or aqueous workup are common impurities that need to be removed.[2]
Q2: How does the carboxylic acid functional group influence the choice of purification method?
A2: The carboxylic acid is the most important functional group to consider for purification. Its acidic nature allows for a highly effective separation from neutral or basic impurities using acid-base extraction.[3][4] By washing an organic solution of the crude product with a mild aqueous base (e.g., sodium bicarbonate), the carboxylic acid is deprotonated to form a water-soluble carboxylate salt.[5] This salt migrates to the aqueous layer, leaving non-acidic impurities behind in the organic layer. The pure product can then be recovered by acidifying the aqueous layer.[3]
Q3: Is this compound stable under typical purification conditions?
A3: Generally, the molecule is stable, but there are two main points of vulnerability. First, the Boc-protecting group is labile in strong acid. Avoid prolonged exposure to low pH conditions. Second, as an alkyl bromide, it can be susceptible to nucleophilic substitution, especially if heated for extended periods in the presence of nucleophiles. Some piperidine derivatives may also show instability on acidic silica gel during column chromatography.[6] It is recommended to use purification methods that minimize harsh conditions, such as flash chromatography over long, slow runs, or avoiding unnecessarily high temperatures.
Q4: How can I effectively assess the purity of my final product?
A4: A combination of techniques is recommended for a comprehensive assessment:
-
Thin-Layer Chromatography (TLC): An indispensable tool for a quick purity check and for monitoring the progress of column chromatography.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any impurities with distinct signals.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.[8] A purity of ≥97% is often considered good for this type of intermediate.[1]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during your experiments.
Problem 1: My silica gel column chromatography is giving broad, tailing peaks for my product.
-
Likely Cause: The piperidine derivative, even with the Boc-protected nitrogen, can have secondary interactions with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong adsorption leads to slow, uneven elution, resulting in peak tailing.[6]
-
Solutions:
-
Modify the Mobile Phase: Add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or pyridine to your eluent system (e.g., Hexane/Ethyl Acetate). The modifier will compete for the acidic sites on the silica, reducing the unwanted interaction with your product and leading to sharper peaks.
-
Use Flash Chromatography: Minimize the time your compound spends on the column by using a faster flow rate. This reduces the opportunity for degradation or irreversible adsorption.[6]
-
Switch the Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, which is suitable for separating amines and other basic compounds.[9]
-
Problem 2: I'm getting a very low yield after performing an acid-base extraction.
-
Likely Causes & Solutions:
-
Incomplete Deprotonation: The pH of the aqueous base may not have been high enough to fully deprotonate the carboxylic acid. Ensure you are using a base like sodium bicarbonate or sodium carbonate and that the aqueous layer is basic (pH > 8) after mixing.
-
Insufficient Extraction: A single wash may not be enough. Perform multiple extractions (2-3 times) with the aqueous base to ensure all the acidic product is transferred from the organic layer.[10]
-
Incomplete Re-protonation/Precipitation: After isolating the basic aqueous layer, you must lower the pH sufficiently (typically to pH < 4) with a strong acid like HCl to fully re-protonate the carboxylate and cause the neutral product to precipitate.[3]
-
Product Solubility: If the product doesn't precipitate upon acidification, it may have some solubility in the acidic water. In this case, you must perform a "back-extraction" by adding an organic solvent (like dichloromethane or ethyl acetate) to the acidified aqueous layer to recover your product.[5][10]
-
Problem 3: My final product is an oil or a sticky solid after recrystallization.
-
Likely Causes & Solutions:
-
Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve your compound poorly at room temperature but completely at its boiling point.[2][6] If the compound "oils out," it means it came out of solution above its melting point. Try using a lower-boiling point solvent or a solvent system (a mixture of a "good" solvent and a "poor" anti-solvent).
-
Cooling Too Quickly: Rapid cooling can trap impurities and prevent the formation of a pure crystal lattice. Allow the hot, saturated solution to cool slowly to room temperature first, then place it in an ice bath to maximize crystal formation.
-
Residual Solvent: The stickiness may be due to trapped solvent. Ensure the purified crystals are thoroughly dried under a high vacuum to remove all residual solvent.[2]
-
Problem 4: My NMR spectrum shows the absence or a diminished signal for the Boc group.
-
Likely Cause: You have inadvertently cleaved the Boc protecting group. This is almost always caused by exposure to acidic conditions that were too strong or for too long. This can happen during an acidic workup step or if using an un-buffered silica gel for chromatography.
-
Solutions:
-
Use Weak Acids/Bases: During acid-base extraction, use sodium bicarbonate (a weak base) for the extraction and a controlled amount of a dilute strong acid (e.g., 1M HCl) for the re-precipitation, ensuring the pH does not drop excessively.[5]
-
Buffer Your Column: If you must use silica gel chromatography, pre-treating the silica with a triethylamine solution or including it in the eluent can help maintain a non-acidic environment.
-
Re-evaluate Your Workup: If the deprotection is happening during the reaction workup, modify the procedure to use neutral or slightly basic washes before any purification steps.
-
Key Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is highly recommended for removing neutral and basic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.
-
Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Use approximately half the volume of the organic layer.[3] Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the base wash (step 2) two more times, combining all aqueous extracts. The organic layer now contains neutral/basic impurities and can be set aside.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1M HCl dropwise while stirring until the pH of the solution is acidic (pH ~2-3), which should cause the pure product to precipitate as a solid.[3]
-
Isolation:
-
If a solid precipitates: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove inorganic salts.
-
If no solid forms (or an oil appears): Extract the product back into an organic solvent like ethyl acetate or DCM (3x).[5]
-
-
Drying: If you performed a back-extraction, combine the organic layers and dry them over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2]
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Flash Column Chromatography
This method is suitable for separating compounds with different polarities.
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will give your product an Rf value of ~0.3. A common starting point for piperidine derivatives is a mixture of hexanes and ethyl acetate.[11]
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a stronger solvent like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this dry sample to the top of the packed column.
-
Elution: Add the eluent to the column and apply gentle pressure (using a pump or inert gas) to achieve a steady, fast flow rate.
-
Fraction Collection: Collect the eluting solvent in a series of labeled test tubes.[7]
-
Analysis: Spot each fraction (or every few fractions) on a TLC plate to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[6]
Visualization and Data
Decision Guide for Purification Method
The choice of purification method depends heavily on the nature of the impurities and the scale of your reaction. This decision tree can help guide your choice.
Caption: Workflow diagram for purification via acid-base extraction.
Data Table: Common Chromatography Solvents
The selection of a mobile phase (eluent) is critical for achieving good separation in column chromatography. The table below lists common solvent systems, ordered by increasing polarity.
| Solvent System (v/v) | Polarity | Typical Application Notes |
| 100% Hexane or Heptane | Very Low | Used to elute very nonpolar impurities. |
| 95:5 Hexane : Ethyl Acetate | Low | A good starting point for eluting nonpolar compounds. |
| 80:20 Hexane : Ethyl Acetate | Low-Medium | Often a good eluent for Boc-protected piperidines. [11] |
| 50:50 Hexane : Ethyl Acetate | Medium | For more polar products or to speed up elution. [12] |
| 100% Ethyl Acetate | Medium-High | Elutes moderately polar compounds. |
| 95:5 DCM : Methanol | High | Used for highly polar compounds. |
References
- Benchchem.
- Benchchem. Application Notes and Protocols for the Purification of Piperidine Reaction Products. Accessed February 15, 2026.
- University of Colorado Boulder. Acid-Base Extraction. Accessed February 15, 2026.
- Wikipedia. Acid–base extraction. Accessed February 15, 2026.
- Chem-Impex. Boc-4-carboxymethyl-piperidine. Accessed February 15, 2026.
- ResearchGate.
- Chemistry LibreTexts. 4.8: Acid-Base Extraction. Accessed February 15, 2026.
- Royal Society of Chemistry. Piperidines ESI-revised3. Accessed February 15, 2026.
- Longdom Publishing. Column Chromatography for the Separation of Complex Mixtures. Accessed February 15, 2026.
- California State University, Sacramento. Liquid/liquid Extraction. Accessed February 15, 2026.
- YouTube. Acid-Base Extraction Tutorial. Accessed February 15, 2026.
- Chemistry LibreTexts. B.
- Columbia University.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. longdom.org [longdom.org]
- 9. columbia.edu [columbia.edu]
- 10. youtube.com [youtube.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting 1-Boc-4-(bromo-carboxy-methyl)-piperidine Reactivity
Ticket ID: SN2-PIP-4402 Subject: Low yields/No reaction in nucleophilic substitution of 1-Boc-4-(bromo-carboxy-methyl)-piperidine Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Molecule Diagnostics
Welcome to the ChemTech Support Center. You are encountering difficulties with This compound (likely the
While
-
Steric Drag: The reaction center is secondary and flanked by a bulky 4-piperidyl group (sterically similar to an isopropyl group).
-
Electronic Trap: The
-proton is highly acidic, making E2 elimination a dominant competing pathway over substitution.
This guide provides a diagnostic workflow to identify whether your reaction is failing due to steric blockage or competing elimination , followed by protocols to fix it.
Diagnostic Workflow
Use this decision tree to identify the root cause of your failure.
Figure 1: Diagnostic logic for identifying failure modes in piperidine alkylation.
Technical Analysis & Troubleshooting (Q&A)
Issue 1: "My starting material is recovering unchanged."
Diagnosis: The nucleophile cannot penetrate the steric shield created by the piperidine ring and the secondary carbon.
The Science: SN2 requires a backside attack 180° from the leaving group. In Compound X , the 4-piperidyl group acts like a "neopentyl-light" system, significantly raising the activation energy (
Corrective Actions:
-
The Finkelstein Boost: Convert the bromide to an iodide in situ. Iodide is a better leaving group (weaker bond, lower
of conjugate acid) and a longer C-I bond reduces steric congestion in the transition state. -
Solvent Switch: Move from protic solvents (MeOH, EtOH) or low-polarity solvents (THF) to Polar Aprotic Solvents (DMF, DMSO, NMP). These solvents solvate cations (
, ) but leave the anionic nucleophile "naked" and highly reactive.
Issue 2: "I am seeing an olefin (alkene) byproduct."
Diagnosis: E2 Elimination is outcompeting SN2.
The Science: The proton on the carbon bearing the bromine (
Corrective Actions:
-
Basicity Check: If using an amine nucleophile, it is likely too basic. Switch to an azide (
) followed by reduction, or use a sulfonamide. -
Temperature Control: Elimination (E2) has a higher entropy of activation than substitution. lowering the temperature (e.g.,
to RT) favors SN2, provided the reaction can still proceed.
Issue 3: "I am using the free acid (COOH), not the ester."
Diagnosis: Coulombic Repulsion / Self-Quenching.
The Science: If you use the free acid, basic conditions will deprotonate the carboxylic acid first (
Optimized Experimental Protocols
Protocol A: The "Finkelstein-Assisted" Substitution
Best for: Unreactive substrates where steric hindrance is the main blocker.
Reagents:
-
Substrate: 1-Boc-4-(bromo-methoxycarbonyl-methyl)-piperidine (1.0 eq)
-
Nucleophile:
, , or Thiol (1.2 - 1.5 eq) -
Catalyst: Sodium Iodide (
) (0.1 - 0.5 eq) -
Solvent: Anhydrous DMF or DMSO (
concentration)
Procedure:
-
Preparation: Dissolve the substrate and
(catalytic) in anhydrous DMF under nitrogen. Stir for 15 minutes at RT. Note: The solution may darken as trace forms; this is normal. -
Nucleophile Addition: Add the nucleophile slowly.
-
Reaction: Stir at room temperature for 4-16 hours.
-
Checkpoint: Monitor by TLC/LCMS. If no reaction after 6 hours, warm to
. Do not exceed to avoid elimination.
-
-
Workup: Dilute with EtOAc, wash copiously with water (3x) to remove DMF. Dry over
.
Protocol B: Soft Nucleophile Approach (Avoiding Elimination)
Best for: Reactions prone to alkene formation.
Reagents:
-
Base:
(weak base, 1.5 eq) -
Solvent: Acetone or Acetonitrile (MeCN)
Procedure:
-
Dissolve substrate in Acetone/MeCN.
-
Add
and the nucleophile (e.g., a thiol or phenol). -
Critical Step: Do not heat initially. Sonication can help initiate the reaction without thermal energy that promotes E2.
Comparative Data: Solvent & Leaving Group Effects[1][2][3][4][5][6][7][8]
The following table illustrates why the "Standard Protocol" often fails and how the optimized conditions improve yield.
| Variable | Condition | Relative Rate (SN2) | Risk of Elimination (E2) | Verdict |
| Solvent | Ethanol (Protic) | 1x (Baseline) | High (Solvolysis) | ❌ Avoid |
| THF (Ether) | 5x | Low | ⚠️ Too slow | |
| DMF / DMSO | 1,000x - 10,000x | Moderate | ✅ Preferred | |
| Leaving Group | Bromide (-Br) | 1x | Moderate | ⚠️ Standard |
| Iodide (-I) | ~50-100x | Low | ✅ Use NaI Cat. | |
| Nucleophile | Primary Amine | Fast | Very High | ❌ Fails (E2) |
| Azide ( | Fast | Low | ✅ Best Proxy |
Mechanistic Visualization
Understanding the competition between the pathways is critical for troubleshooting.
Figure 2: Competition between Substitution (Path A) and Elimination (Path B).
References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Chapter on Nucleophilic Substitution).
-
Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Discussion on Finkelstein Reaction and Neighboring Group Effects).
-
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. (Reference for acidity of
-protons in esters). -
Streitwieser, A. (1962). Solvolytic Displacement Reactions. McGraw-Hill. (Classic text on steric hindrance in SN2).
Removing unreacted 1-Boc-4-(bromo-carboxy-methyl)-piperidine from reaction mixtures
The following technical guide is structured as a Level 3 Support Protocol designed for drug discovery chemists. It addresses the specific challenge of removing the electrophilic building block 1-Boc-4-(bromo-carboxy-methyl)-piperidine (and its ester analogs) from reaction mixtures.
Topic: Removal of Unreacted this compound Ticket ID: CHEM-SUP-8821 Status: Resolved (Protocol Available)
Executive Summary
The compound This compound functions as a potent
This guide details three validated workflows for its removal:
-
Chemical Scavenging (Recommended): Using polymer-supported thiols.
-
Chromatographic Purification: Optimized stationary phase conditions.
-
Diagnostic Verification: Mass spectrometry isotope analysis.
Part 1: Diagnostic & Detection
How do I confirm the presence of this specific impurity?
Before attempting purification, you must distinguish the brominated starting material from des-bromo byproducts or elimination products (
The Bromine Signature (LC-MS)
The most reliable detection method is Mass Spectrometry , utilizing the unique natural abundance of bromine isotopes.
-
Isotope Logic: Bromine exists as
(50.7%) and (49.3%). -
Diagnostic Pattern: Look for a 1:1 intensity doublet separated by 2 mass units (
and ).[1][2] -
Why it matters: If you see a single peak (M only), you have likely eliminated HBr to form the alkene impurity, requiring a different purification strategy.
Figure 1: Decision logic for identifying brominated impurities via Mass Spectrometry.
Part 2: Chemical Scavenging (The "Smart" Fix)
How do I remove the impurity without running a column?
Mechanism: The impurity is an alkyl halide (electrophile). To remove it, we introduce a polymer-supported nucleophile that covalently binds the impurity. The resin is then removed via simple filtration.
Recommended Resin: Si-Thiol (Silica-supported 1-propanethiol) or MP-TMT (Macroporous Trimercaptotriazine).
-
Why Thiol? Thiols are soft nucleophiles that react rapidly with
-halo carbonyls via displacement. They are superior to amine resins, which may cause basic elimination of the bromine.
Protocol: Thiol Scavenging Workflow
| Parameter | Specification | Reasoning |
| Resin Loading | 2.0 – 4.0 equivalents (relative to excess impurity) | Ensures rapid kinetics; excess resin is easily filtered. |
| Solvent | DMF, THF, or MeOH | Polar solvents facilitate swelling (if polystyrene) and solubility. |
| Base Additive | DIEA (Diisopropylethylamine) or TEA (1.0 eq) | CRITICAL: Thiols require deprotonation to thiolate ( |
| Temperature | Ambient (20–25°C) | Heating risks |
| Time | 1 – 4 Hours | Monitor disappearance of the Br-isotope doublet by LC-MS. |
Step-by-Step Procedure:
-
Quantify: Estimate the amount of unreacted bromide (e.g., 0.1 mmol residual).
-
Charge: Add Si-Thiol resin (approx. 0.3 – 0.4 mmol capacity) to the reaction vessel.
-
Activate: Add DIEA (0.1 mmol) to generate the reactive thiolate species.
-
Incubate: Stir or shake gently at room temperature. Do not use magnetic stir bars with silica resins as they grind the particles; use an orbital shaker.
-
Filter: Pass the mixture through a fritted cartridge or Celite pad.
-
Wash: Rinse the resin cake with THF/MeOH to recover entrained product.
-
Result: The filtrate contains your product; the bromide remains bound to the solid phase.
Figure 2: Solid-phase extraction workflow for removing electrophilic alkyl halides.
Part 3: Chromatographic Purification
If scavenging is unavailable, how do I purify via Flash Chromatography?
The this compound moiety presents a stability challenge on silica gel. The Lewis acidity of standard silica can catalyze the loss of the Boc group or the elimination of HBr.
Troubleshooting Flash Chromatography
Issue 1: Streaking or Decomposition
-
Cause: Acidic silica degrading the Boc group or catalyzing elimination.
-
Solution: Neutralize the silica. Pre-wash the column with 1% Triethylamine (TEA) in Hexane/Ethyl Acetate, or add 0.5% TEA to your mobile phase.
Issue 2: Co-elution
-
Cause: The lipophilic Boc group dominates the retention profile, making the impurity behave similarly to the product.
-
Solution: Use a functionalized silica column.[3]
-
CN (Cyano) Columns: Offer alternative selectivity (dipole-dipole interactions) often separating halo-esters better than standard silica.
-
C18 (Reverse Phase): The bromine atom adds significant lipophilicity. In reverse phase (Water/Acetonitrile), the brominated impurity often elutes later than the non-brominated product.
-
Part 4: Stability & Storage FAQs
Q: Can I heat the reaction to speed up consumption of the bromide?
A: Avoid if possible. Temperatures above 60°C significantly increase the rate of
Q: Is the "Carboxy-methyl" group an acid or an ester? A: In most synthetic contexts, this refers to the ester (e.g., methyl or ethyl ester) because the free acid is prone to decarboxylation or self-reaction.
-
If you have the Free Acid: It can be removed via a basic aqueous wash (NaHCO
). The acid will deprotonate and move to the aqueous layer, while your Boc-protected product (if non-acidic) remains in the organic layer. -
If you have the Ester: You must use the Scavenging or Chromatography methods described above.
Q: Why do I see a mass peak at M-56? A: This is the characteristic loss of the tert-butyl cation (isobutylene) from the Boc group in the mass spectrometer source. It confirms the presence of the Boc moiety but does not indicate sample degradation unless observed in NMR.
References
-
Isotope Patterns in Mass Spectrometry
-
Scavenging Methodologies
-
Chemical Stability of Alpha-Bromo Esters
Sources
Technical Support Center: De-Boc Protection Strategies Compatible with Bromo-Alkyl Side Chains
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals navigating the complexities of tert-butyloxycarbonyl (Boc) deprotection in the presence of bromo-alkyl side chains. This resource is designed to provide you with field-proven insights and troubleshooting strategies to ensure the successful and selective deprotection of your amine functionalities while preserving the integrity of your bromo-alkyl moieties.
Introduction: The Challenge of Compatibility
The Boc protecting group is a cornerstone in modern organic synthesis due to its stability and facile removal under acidic conditions.[1] However, the presence of a bromo-alkyl side chain introduces a critical challenge: the potential for unwanted side reactions under standard deprotection protocols. The acidic reagents used for Boc removal can inadvertently react with the alkyl bromide, leading to hydrolysis, elimination, or substitution products, thereby compromising the yield and purity of the desired compound.[2] This guide will dissect these challenges and provide robust strategies to achieve chemoselective Boc deprotection.
Troubleshooting Guide: Navigating Common Experimental Issues
This section addresses specific problems you might encounter during the deprotection of Boc-protected amines bearing bromo-alkyl side chains, offering explanations for the underlying chemistry and actionable solutions.
Issue 1: Partial or Complete Loss of the Bromo-Alkyl Group
-
Symptoms: Mass spectrometry or NMR analysis of the crude product shows peaks corresponding to the hydrolyzed (alcohol) or eliminated (alkene) side chain, in addition to or instead of the desired bromo-alkyl product.
-
Root Cause Analysis: Strong protic acids, particularly in the presence of water, can promote SN1-type hydrolysis of the alkyl bromide.[2][3] The carbocation intermediate formed can also lead to elimination products. The strength of the acid and the reaction temperature are critical factors influencing the rate of these side reactions.
-
Recommended Solutions:
-
Switch to Milder Acidic Conditions: Instead of neat Trifluoroacetic Acid (TFA), consider using a solution of 4M HCl in anhydrous dioxane.[4][5][6] This reagent is generally less harsh and, when used under anhydrous conditions, minimizes the risk of hydrolysis.
-
Employ Lewis Acids: Lewis acids offer a non-protic alternative for Boc cleavage and can be more chemoselective.[7] Reagents like Zinc Bromide (ZnBr₂) or Aluminum Chloride (AlCl₃) in an anhydrous solvent such as dichloromethane (DCM) can effectively remove the Boc group while leaving the bromo-alkyl chain intact.[8]
-
Thermal Deprotection: For certain substrates, thermal deprotection in a suitable solvent like trifluoroethanol (TFE) or methanol can be a viable, acid-free alternative.[9] This method has been shown to be tolerant of alkyl halides.[9]
-
Issue 2: Formation of Unidentified Byproducts and Complex Reaction Mixtures
-
Symptoms: TLC or LC-MS analysis reveals multiple unexpected spots or peaks, making purification difficult.
-
Root Cause Analysis: The highly reactive tert-butyl cation generated during Boc cleavage is a potent electrophile that can cause a cascade of side reactions.[10][11] It can alkylate nucleophilic sites on your molecule or even react with the bromide of the side chain, leading to complex mixtures.
-
Recommended Solutions:
-
Incorporate Cation Scavengers: The most effective way to mitigate side reactions from the tert-butyl cation is to add a scavenger to the reaction mixture.[10] Common scavengers include:
-
Triethylsilane (TES) or Triisopropylsilane (TIPS): These are excellent scavengers that react rapidly with the tert-butyl cation.
-
Thioanisole: Particularly useful if your molecule also contains other sensitive groups like tryptophan or methionine.
-
-
Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. Over-exposure to acidic conditions increases the likelihood of side reactions. Running the reaction at a lower temperature (e.g., 0 °C) can also improve selectivity.
-
Issue 3: Incomplete Deprotection
-
Symptoms: Significant amounts of the Boc-protected starting material remain even after extended reaction times.
-
Root Cause Analysis: This is often a consequence of using conditions that are too mild in an attempt to preserve the bromo-alkyl group. The steric hindrance around the Boc group or the electronic properties of the substrate can also affect the rate of deprotection.
-
Recommended Solutions:
-
Gradual Increase in Acid Strength/Concentration: If milder conditions are ineffective, a carefully controlled increase in acid concentration or a switch to a slightly stronger acid system may be necessary. For example, if 4M HCl in dioxane is too slow, you might consider a short exposure to a dilute TFA solution in DCM at low temperature.
-
Ensure Anhydrous Conditions: The presence of water can sometimes interfere with the efficiency of acid-mediated deprotection. Ensure all solvents and reagents are anhydrous.
-
Comparative Table of Deprotection Strategies
| Method | Reagents | Typical Conditions | Compatibility with Bromo-Alkyl Chains | Potential Issues |
| Strong Protic Acid | TFA in DCM | RT, 1-4h | Moderate to Low | High risk of hydrolysis and elimination. |
| Milder Protic Acid | 4M HCl in Dioxane | RT, 30 min - 4h | Good | Requires strictly anhydrous conditions.[4][5] |
| Lewis Acid | ZnBr₂ or AlCl₃ in DCM | RT, 1-6h | Excellent | May require stoichiometric amounts of Lewis acid.[7][8] |
| Thermal Deprotection | Heat in TFE or Methanol | 150-240 °C (Flow) | Excellent | Requires specialized equipment (continuous flow reactor).[9] |
| Oxalyl Chloride | Oxalyl Chloride in Methanol | RT, 1-4h | Good | May form chloro-alkyl byproducts under certain conditions.[12] |
Frequently Asked Questions (FAQs)
Q1: Can I use standard TFA/DCM for Boc deprotection of a substrate with a primary bromo-alkyl chain?
While it might be successful in some cases, it is generally not recommended as the primary approach. The risk of side reactions, particularly hydrolysis of the primary bromide, is significant.[2] If you must use TFA, it is crucial to employ anhydrous conditions, a low temperature (0 °C), and a scavenger like triethylsilane, while carefully monitoring the reaction to minimize exposure time.
Q2: Are there any "orthogonal" protecting group strategies for an amine and a bromo-alkyl functionality?
Yes, employing an orthogonal protection strategy is an excellent approach for complex molecules.[13][14] For the amine, you could use a protecting group that is cleaved under conditions that do not affect the bromo-alkyl chain. For instance:
-
Fmoc (9-fluorenylmethyloxycarbonyl) group: Cleaved by a base (e.g., piperidine in DMF), which is compatible with the bromo-alkyl group.
-
Cbz (Carbobenzyloxy) group: Removed by hydrogenolysis, which is also compatible with the bromo-alkyl chain.
Q3: How do I choose the right scavenger for my reaction?
The choice of scavenger depends on the nucleophilic sites present in your molecule.[10]
-
For general purposes and to trap the tert-butyl cation, triethylsilane (TES) or triisopropylsilane (TIPS) are highly effective.
-
If your molecule contains sulfur-containing residues (e.g., methionine) or electron-rich aromatic rings (e.g., tryptophan), thioanisole is a good choice to prevent alkylation at these sites.
Q4: My reaction with HCl in dioxane is very slow. What can I do?
First, ensure your HCl/dioxane solution is fresh and has the correct molarity. Older solutions can degrade. If the reaction is still slow, you can try gently warming the reaction mixture (e.g., to 40-50 °C), but monitor closely for any signs of degradation of the bromo-alkyl chain. Alternatively, consider switching to a Lewis acid-mediated deprotection, which might offer a better balance of reactivity and selectivity for your specific substrate.[8]
Q5: What is the mechanism of Lewis acid-mediated Boc deprotection?
The Lewis acid coordinates to the carbonyl oxygen of the Boc group, which weakens the C-O bond and facilitates its cleavage.[7] This generates the deprotected amine, carbon dioxide, and the tert-butyl cation. The mechanism is analogous to protonation by a protic acid but avoids the use of a strong Brønsted acid.[7]
Experimental Protocols
Protocol 1: Boc Deprotection using 4M HCl in Dioxane
-
Dissolve the Boc-protected starting material (1 equivalent) in anhydrous 1,4-dioxane (or another suitable anhydrous solvent like dichloromethane or methanol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4M HCl in 1,4-dioxane (3-5 equivalents) dropwise.
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring the progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure. The product is typically obtained as the hydrochloride salt.
Protocol 2: Boc Deprotection using Zinc Bromide (ZnBr₂)
-
Dissolve the Boc-protected starting material (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add Zinc Bromide (ZnBr₂) (1.5-2 equivalents).
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM and wash with an aqueous solution of sodium bicarbonate or a mild base to remove the zinc salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.
Visualizing the Chemistry
Deprotection and Side Reaction Pathways
Caption: Decision workflow for selecting a deprotection method.
References
- Bose, D. S., & Lakshminarayana, V. (1999). Lewis Acid-Mediated Selective Removal of N-tert-Butoxycarbonyl Protective Group (t-Boc). Synthesis, 1999(01), 66-68.
- Carman, R. M. (2015). Answer to "Are alkyl bromides susceptible to hydrolysis?".
- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341.
- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
- Kates, S. A., et al. (2000). Selecting Orthogonal Building Blocks. MilliporeSigma.
- Li, P., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 22(10), 1447-1455.
- Mandal, B., et al. (2015). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 20(8), 14844-14856.
- Mill, T. (2015). Answer to "Are alkyl bromides susceptible to hydrolysis?".
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Perron, F., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24455-24459.
- P. G. M. Wuts. (n.d.).
- Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
- ResearchGate. (2016). Any suggestion on Boc deprotection without using acid?.
- ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl ?.
- The Common Organic Chemistry. (n.d.). Boc Deprotection - HCl.
- The Common Organic Chemistry. (n.d.). Trifluoroacetic Acid (TFA).
- Various Authors. (n.d.). Lewis Acids. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Various Authors. (n.d.). Scavengers for Boc deprotection to prevent side reactions. Benchchem.
- Wuts, P. G. M. (n.d.). 1.2 Deprotection: The Concept of Orthogonal Sets.
Sources
- 1. BOC deprotection [ms.bzchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Furman Chemistry 120: Organic / Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides [furmanchm120.pbworks.com]
- 4. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 7. Lewis Acids - Wordpress [reagents.acsgcipr.org]
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- 14. Thieme E-Books & E-Journals [thieme-connect.de]
Validation & Comparative
Comprehensive Guide: Mass Spectrometry Fragmentation of 1-Boc-4-(bromo-carboxy-methyl)-piperidine
Executive Summary & Structural Analysis
1-Boc-4-(bromo-carboxy-methyl)-piperidine (IUPAC: 2-bromo-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid) is a critical chiral building block used in the synthesis of peptidomimetics and pharmaceutical intermediates. Its structural complexity—featuring a labile Boc protecting group, an ionizable carboxylic acid, and an isotopically distinct bromine atom—presents unique challenges and opportunities for mass spectrometric characterization.
This guide provides a definitive analysis of its fragmentation behaviors, distinguishing it from non-halogenated and decarboxylated analogs.
Structural Breakdown for MS Interpretation
-
Core Scaffold: Piperidine ring (m/z ~84 if unprotected).
-
Protecting Group: tert-Butoxycarbonyl (Boc).[1] Labile under acidic conditions; prone to in-source fragmentation.
-
Functional Moiety:
-Bromoacetic acid side chain.-
Isotopic Signature: 1:1 ratio of
Br and Br. -
Acidic Site: Promotes ionization in ESI negative mode.
-
Labile Bond: C-Br bond is susceptible to cleavage.
-
Experimental Methodology
To achieve reproducible fragmentation data, the following LC-MS/MS protocol is recommended. This workflow minimizes in-source degradation of the Boc group while maximizing structural information.
Recommended Protocol: LC-ESI-MS/MS
| Parameter | Setting / Description | Rationale |
| Ionization Source | Electrospray Ionization (ESI) | "Soft" ionization prevents premature loss of the Boc group compared to EI. |
| Polarity | Negative (-) & Positive (+) | Negative mode favors the carboxylate [M-H]⁻; Positive mode targets [M+Na]⁺ or [M+H-Boc]⁺. |
| Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Retains the hydrophobic Boc group effectively. |
| Mobile Phase A | 0.1% Formic Acid in H₂O | Proton source for positive mode; suppresses ionization slightly in negative mode (consider NH₄OAc for Neg). |
| Mobile Phase B | Acetonitrile (MeCN) | Standard organic modifier. |
| Cone Voltage | Low (15-20 V) | Critical to prevent in-source loss of isobutene (56 Da). |
| Collision Energy | Stepped (10, 20, 40 eV) | Low energy preserves the molecular ion; high energy reveals the piperidine backbone. |
Workflow Diagram
Figure 1: Optimized LC-MS/MS workflow for labile Boc-protected halogenated acids.
Fragmentation Pathway Analysis
The Isotopic "Fingerprint"
The most immediate diagnostic feature is the bromine isotope pattern. Unlike standard organic molecules, the molecular ion cluster will appear as a doublet separated by 2 Da with nearly equal intensity.
- Br Species: m/z X
- Br Species: m/z X+2
Primary Fragmentation Channels (ESI Negative Mode)
Negative mode is preferred for the intact molecule due to the carboxylic acid.
-
Precursor Ion: [M-H]⁻ at m/z 320 (
Br) and 322 ( Br). -
Decarboxylation (Neutral Loss of CO₂):
-
Loss of 44 Da.
-
Forms a stabilized carbanion/radical species.[2]
-
Observed Ions: m/z 276 / 278.
-
-
Bromide Elimination:
-
Direct loss of Br⁻ is often observed as a distinct peak at m/z 79 and 81 .
-
Primary Fragmentation Channels (ESI Positive Mode)
Positive mode is dominated by the instability of the Boc group.
-
Boc Deprotection (Dominant):
-
Neutral loss of Isobutene (56 Da) and CO₂ (44 Da).
-
Result: Protonated free amine [M+H - Boc]⁺.
-
Observed Ion: m/z 222 / 224.
-
-
Combined Loss (Boc + HBr):
-
Further fragmentation leads to the loss of HBr (80/82 Da) from the deprotected species.
-
Observed Ion: m/z ~142 (Piperidine-4-acetic acid derivative backbone).
-
Fragmentation Pathway Diagram[4]
Figure 2: Divergent fragmentation pathways in Positive vs. Negative ESI modes.
Comparative Performance Guide
This section objectively compares the target molecule against its two most common structural analogs. This comparison validates the identity of the target by highlighting what should not be present in the alternatives.
Table 1: Diagnostic Ion Comparison
| Feature | Target Molecule (this compound) | Alternative A: Non-Brominated (1-Boc-4-carboxymethyl-piperidine) | Alternative B: Decarboxylated (1-Boc-4-bromomethyl-piperidine) |
| Molecular Formula | C₁₂H₂₀Br NO₄ | C₁₂H₂₁NO₄ | C₁₁H₂₀Br NO₂ |
| Monoisotopic Mass | 321.06 ( | 243.15 | 277.07 ( |
| Isotope Pattern | 1:1 Doublet (M, M+2) | Singlet (M) | 1:1 Doublet (M, M+2) |
| Key ESI(-) Fragment | [M-H-CO₂]⁻ (m/z 276) | [M-H-CO₂]⁻ (m/z 198) | Poor Ionization (No acidic proton) |
| Key ESI(+) Fragment | [M+H-Boc]⁺ (m/z 222/224) | [M+H-Boc]⁺ (m/z 144) | [M+H-Boc]⁺ (m/z 178/180) |
| HBr Loss (-80 Da) | Yes (Prominent) | No | Yes |
Analytical Insight
-
Differentiation from Alt A: The presence of the bromine doublet is the definitive differentiator. If your spectrum lacks the M+2 peak at equal intensity, you have the non-brominated starting material (Alternative A).
-
Differentiation from Alt B: Alternative B lacks the carboxylic acid. Consequently, it will not ionize well in negative mode and will not show the characteristic loss of 44 Da (CO₂) from the molecular ion.
References
-
Boc-Piperidine Derivatives Characterization
-
Sigma-Aldrich. "1-Boc-4-bromopiperidine Analytical Standards." Accessed Feb 2026. Link
-
-
Fragmentation of Carboxylic Acids
-
Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns: Carboxylic Acids." Link
-
-
General ESI Fragmentation Mechanisms
-
Boc Group Lability in MS
-
ResearchGate Discussion. "How can I avoid the Boc-cleavage during Mass Analysis?" Link
-
Sources
A Comparative Guide to HPLC Method Development for Purity Analysis of N-Boc Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The structural motif of N-Boc piperidine is a cornerstone in modern medicinal chemistry, serving as a critical building block in the synthesis of a vast array of pharmacologically active compounds. Ensuring the purity of these intermediates is not merely a matter of regulatory compliance but a fundamental prerequisite for the synthesis of safe and efficacious active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for this purpose, offering a powerful combination of resolution, sensitivity, and robustness.[1][2]
This guide provides a comprehensive framework for the development and validation of a stability-indicating HPLC method for the purity analysis of N-Boc piperidine derivatives. We will explore the rationale behind critical experimental choices, compare alternative chromatographic strategies, and present a detailed, field-proven protocol.
The Strategic Foundation of Method Development
A successful HPLC method is built upon a systematic approach that considers the physicochemical properties of the analyte and the desired analytical outcome. For N-Boc piperidine derivatives, the key considerations are the non-polar Boc protecting group and the basic piperidine ring.
Initial Screening: The Path to an Optimal Separation
The initial phase of method development involves a screening process to identify the most promising combination of stationary and mobile phases. This typically involves evaluating a reversed-phase C18 column due to its broad applicability in separating a wide range of organic molecules.[1]
Key Decision Point: Column Chemistry
While a C18 column is a reliable starting point, alternative stationary phases can offer unique selectivity for challenging separations. A Phenyl-Hexyl column, for instance, can provide enhanced resolution for aromatic-containing N-Boc piperidine derivatives through π-π interactions between the phenyl rings of the stationary phase and the analyte.[3][4]
Comparative Analysis of Chromatographic Conditions
To illustrate the impact of column and mobile phase selection, consider the following comparative data for a model N-Boc piperidine derivative:
| Parameter | Method A: C18 Column | Method B: Phenyl-Hexyl Column |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Resolution (Main Peak vs. Impurity) | 1.8 | 2.5 |
| Tailing Factor (Main Peak) | 1.3 | 1.1 |
| Analysis Time | 20 min | 25 min |
Interpretation of Results:
In this hypothetical comparison, the Phenyl-Hexyl column (Method B) provides superior resolution and peak shape (lower tailing factor), albeit with a slightly longer analysis time. The choice between these methods would depend on the specific requirements of the analysis. If baseline separation of a critical impurity is paramount, Method B would be the preferred choice.
Recommended HPLC Method for Purity Analysis
Based on extensive experience with N-Boc piperidine derivatives, the following reversed-phase HPLC method provides a robust and reliable platform for purity analysis.
Experimental Protocol
Instrumentation:
-
HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 0-2 min: 10% B, 2-15 min: 10% to 80% B, 15-20 min: 80% B, 20.1-25 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the N-Boc piperidine derivative sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.[1]
Data Analysis:
The purity of the sample is determined by calculating the peak area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[1]
The Imperative of Method Validation
A developed HPLC method is not complete until it has been rigorously validated to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) provides a comprehensive framework for method validation.[5][6][7]
Key Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[5] This is often demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[8]
-
Accuracy: The closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[8]
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[8] This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[8]
Forced Degradation Studies: A Litmus Test for Stability-Indicating Methods
Forced degradation, or stress testing, is a critical component of method development and validation for purity analysis.[9][10] It involves subjecting the drug substance to a variety of harsh conditions to accelerate its decomposition. The goal is to generate potential degradation products and demonstrate that the analytical method can effectively separate them from the parent compound.
Typical Stress Conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 30 minutes.[11]
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 30 minutes.[11]
-
Oxidative Degradation: 3% Hydrogen Peroxide at room temperature.[10]
-
Thermal Degradation: Dry heat at a temperature appropriate for the compound's stability.
-
Photolytic Degradation: Exposure to UV light.
The ability of the HPLC method to resolve all degradation products from the main peak confirms its specificity and stability-indicating nature.[12]
Visualizing the Workflow
A systematic workflow is essential for efficient and effective HPLC method development.
Caption: A streamlined workflow for HPLC method development and validation.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary interactions with residual silanols on the column. - pH of the mobile phase is too close to the pKa of the analyte. | - Use a highly end-capped column. - Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. - Consider a Phenyl-Hexyl column for improved peak shape with basic compounds.[13] |
| Poor Resolution | - Inappropriate stationary or mobile phase. - Gradient is too steep. | - Screen different column chemistries (e.g., C18 vs. Phenyl-Hexyl). - Optimize the mobile phase composition (e.g., try methanol instead of acetonitrile). - Decrease the gradient slope. |
| Baseline Drift | - Column not properly equilibrated. - Mobile phase composition changing over time. | - Ensure adequate column equilibration time between injections. - Prepare fresh mobile phase daily and ensure it is well-mixed. |
| Ghost Peaks | - Contamination in the sample, mobile phase, or HPLC system. - Carryover from previous injections. | - Use high-purity solvents and reagents. - Implement a robust needle wash protocol in the autosampler method. |
Conclusion
The development of a robust and reliable HPLC method for the purity analysis of N-Boc piperidine derivatives is a critical undertaking in the pharmaceutical industry. By following a systematic approach that includes careful selection of chromatographic conditions, thorough method validation according to ICH guidelines, and proactive troubleshooting, researchers can ensure the quality and consistency of these vital synthetic intermediates. The principles and protocols outlined in this guide provide a solid foundation for achieving this objective.
References
-
Policija.si. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Accessed February 14, 2026. [Link]
-
Waters. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178. Accessed February 14, 2026. [Link]
-
Oreate AI. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Accessed February 14, 2026. [Link]
-
American Pharmaceutical Review. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Accessed February 14, 2026. [Link]
-
ResearchGate. Results of forced degradation studies. Accessed February 14, 2026. [Link]
-
ResearchGate. (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. Accessed February 14, 2026. [Link]
-
AMS Biotechnology (AMSBIO). ICH Guidelines for Analytical Method Validation Explained. Accessed February 14, 2026. [Link]
-
ResearchGate. Mobile phase composition in HPLC analysis. Accessed February 14, 2026. [Link]
-
ResearchGate. Comparative assessment of C18 and phenyl-hexyl column for separation of... Accessed February 14, 2026. [Link]
-
SIELC Technologies. Separation of N-(2-Aminoethyl)piperidine on Newcrom R1 HPLC column. Accessed February 14, 2026. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Accessed February 14, 2026. [Link]
-
International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). Accessed February 14, 2026. [Link]
-
IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. Accessed February 14, 2026. [Link]
-
Institute of Validation Technology. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Accessed February 14, 2026. [Link]
-
Element Lab Solutions. Phenyl Stationary Phases for HPLC. Accessed February 14, 2026. [Link]
-
imChem. C18 PHENYL-HEXYL PEPTIDE. Accessed February 14, 2026. [Link]
-
ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. Accessed February 14, 2026. [Link]
-
Asian Journal of Pharmaceutical Research. Forced Degradation Study: An Important Tool in Drug Development. Accessed February 14, 2026. [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. Accessed February 14, 2026. [Link]
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A Comparative Guide to the Reactivity of 1-Boc-4-(bromo-carboxy-methyl)-piperidine and its Chloro Analog
For the modern medicinal chemist and drug development professional, the efficient construction of complex molecular architectures is paramount. Piperidine scaffolds are ubiquitous in pharmaceuticals, and their functionalization often relies on key intermediates such as 1-Boc-4-(halo-carboxy-methyl)-piperidines. The choice of the halogen in these building blocks can significantly impact reaction kinetics and overall synthetic efficiency. This guide provides an in-depth, objective comparison of the reactivity of 1-Boc-4-(bromo-carboxy-methyl)-piperidine and its chloro counterpart, supported by fundamental chemical principles and a proposed experimental framework for direct comparison.
Introduction: The Halogen's Role in Piperidine Functionalization
The 1-Boc-4-(halo-carboxy-methyl)-piperidine framework is a versatile building block in drug discovery. The Boc (tert-butyloxycarbonyl) protecting group offers stability and facile deprotection of the piperidine nitrogen, while the halo-carboxy-methyl moiety at the 4-position serves as a handle for introducing a wide array of functional groups through nucleophilic substitution. These reactions are central to the synthesis of novel therapeutic agents.
The selection of the halogen, either bromine or chlorine, is a critical decision in the design of a synthetic route. This choice directly influences the reactivity of the molecule, affecting reaction times, yields, and potentially the purity of the final product. Understanding the nuanced differences in reactivity between the bromo and chloro analogs is therefore essential for optimizing synthetic protocols.
Fundamental Principles of Reactivity: A Mechanistic Overview
The increased reactivity of alkyl bromides over alkyl chlorides in nucleophilic substitution reactions (SN1 and SN2) is a well-established principle in organic chemistry.[1] This difference is primarily attributed to two key factors: the leaving group's ability and the carbon-halogen bond strength.
-
Leaving Group Ability: A good leaving group is a species that is stable on its own after departing from the molecule.[1] For halides, the stability of the corresponding anion (X⁻) is a good indicator of leaving group ability. Bromide (Br⁻) is a weaker base than chloride (Cl⁻) because its conjugate acid, hydrobromic acid (HBr), is a stronger acid than hydrochloric acid (HCl). Weaker bases are better leaving groups, as they are more stable with a negative charge. This is due to the larger size and greater polarizability of the bromide ion, which allows for the dispersal of the negative charge over a larger volume.
-
Carbon-Halogen Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. Consequently, less energy is required to break the C-Br bond during a nucleophilic substitution reaction, leading to a faster reaction rate.
The presence of the adjacent carbonyl group in 1-Boc-4-(halo-carboxy-methyl)-piperidine further enhances the reactivity of the α-carbon towards nucleophilic attack. The electron-withdrawing nature of the carbonyl group polarizes the C-X bond, making the carbon more electrophilic.[2]
Structural Influences on Reactivity
Beyond the nature of the halogen, the overall structure of the molecule, including the Boc protecting group and the piperidine ring, can influence reactivity.
-
Boc Protecting Group: The bulky tert-butyloxycarbonyl (Boc) group can exert steric hindrance, potentially influencing the approach of the nucleophile. However, its primary electronic effect is to withdraw electron density from the piperidine nitrogen, which is not directly conjugated with the reaction center at the 4-position.
-
Piperidine Ring Conformation: The piperidine ring exists predominantly in a chair conformation. The halo-carboxy-methyl substituent can occupy either an axial or equatorial position, which may affect the accessibility of the electrophilic carbon to the incoming nucleophile.
The interplay of these electronic and steric factors determines the overall rate of nucleophilic substitution.
Proposed Experimental Comparison
Model Reaction: Nucleophilic Substitution with a Carboxylate
A common application of these building blocks is the formation of esters through reaction with a carboxylate nucleophile. This reaction is proposed as a model for comparing the reactivity of the bromo and chloro analogs.
Caption: Logical relationship between factors influencing reactivity and the predicted outcome.
Conclusion and Recommendations
The choice between this compound and its chloro analog for a synthetic application should be guided by a clear understanding of their relative reactivities. Chemical principles strongly suggest that the bromo derivative is the more reactive species due to the superior leaving group ability of bromide and the weaker carbon-bromine bond.
For applications requiring rapid reaction kinetics and milder reaction conditions, the bromo analog is the recommended choice. However, the chloro analog may be a more cost-effective option and could be suitable for reactions where a slower, more controlled reaction is desired.
The experimental protocol provided in this guide offers a robust framework for researchers to quantify the reactivity differences between these two important building blocks under their specific reaction conditions, enabling more informed decisions in the synthesis of novel piperidine-containing compounds.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Bruckner, R. (2002). Advanced Organic Chemistry: Reaction Mechanisms. Harcourt/Academic Press.
-
Reactivity of Alkyl Halides in SN2 Reactions. (n.d.). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
-
Leaving Group. (n.d.). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
-
Alpha Halogenation of Ketones and Aldehydes. (2023, January 29). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
Sources
A Senior Application Scientist's Guide to IR Spectroscopy of Bromo- and Carboxy-Piperidines
For researchers and professionals in drug development, mastering analytical techniques to characterize novel compounds is paramount. Infrared (IR) spectroscopy remains a cornerstone of structural elucidation, providing a rapid, non-destructive "molecular fingerprint." This guide offers an in-depth comparison of the characteristic IR spectral features of two crucial substituted piperidine classes: bromo-piperidines and carboxy-piperidines. We will explore the underlying vibrational principles, present comparative data, and provide a robust experimental protocol for acquiring high-quality spectra.
The Decisive Role of Molecular Environment in IR Spectra
The piperidine ring, a saturated heterocycle, forms the backbone of countless pharmaceutical agents. When functional groups like bromine or a carboxylic acid are introduced, they impart unique vibrational signatures. However, the position of these groups and their intramolecular environment can significantly alter the expected absorption frequencies. Understanding these nuances is key to accurate spectral interpretation.
A pivotal concept, especially for carboxy-piperidines, is the formation of zwitterions. In the solid state, amino acids typically exist as dipolar ions, where the acidic carboxyl group protonates the basic amino group.[1] This internal acid-base reaction dramatically alters the IR spectrum, replacing the characteristic carbonyl (C=O) and hydroxyl (O-H) absorptions of a carboxylic acid with the distinct stretches of a carboxylate anion (COO⁻) and an ammonium cation (NH₂⁺).[2][3]
Comparative Analysis: Bromo- vs. Carboxy-Piperidine Derivatives
The primary differentiator between these two classes lies in the high-frequency region (>1500 cm⁻¹) of the spectrum. Carboxy-piperidines, whether in their neutral or zwitterionic form, present strong, characteristic bands, while the key signature for bromo-piperidines falls in the complex, low-frequency "fingerprint region."
Carboxy-Piperidines: A Tale of Two Forms
The IR spectrum of a piperidine-carboxylic acid is dictated by its protonation state.
-
The Zwitterionic Form (Solid State): For compounds like nipecotic acid (piperidine-3-carboxylic acid) and isonipecotic acid (piperidine-4-carboxylic acid), the solid-state spectrum is dominated by zwitterionic features.[4][5]
-
No Carbonyl (C=O) Stretch: The typical, strong C=O absorption around 1700-1720 cm⁻¹ is absent.[6][7]
-
No Broad O-H Stretch: The very broad O-H stretch characteristic of a hydrogen-bonded carboxylic acid (2500-3300 cm⁻¹) is also absent.[7][8]
-
Carboxylate (COO⁻) Stretches: Instead, two prominent peaks appear: a strong, asymmetric stretch between 1550-1610 cm⁻¹ and a weaker, symmetric stretch between 1300-1420 cm⁻¹ .[2]
-
Ammonium (N-H) Stretches: A broad, strong absorption band from the N-H stretches of the piperidinium cation is observed in the 2500-3100 cm⁻¹ region, often with multiple sub-peaks.
-
-
The Neutral Form (e.g., N-Acyl Derivatives or in Acidic Solution): If the piperidine nitrogen is acylated (forming an amide) or if the spectrum is taken in a non-polar solvent or acidic solution where the zwitterion is suppressed, the spectrum reverts to that of a typical carboxylic acid.[9]
-
Carbonyl (C=O) Stretch: A strong, sharp absorption appears between 1700-1760 cm⁻¹ .[7][10] For N-acetyl-4-piperidinecarboxylic acid, this peak is clearly identifiable.[9]
-
Hydroxyl (O-H) Stretch: A very broad absorption is present in the 2500-3300 cm⁻¹ range, often partially obscuring the C-H stretches.[8][11]
-
Bromo-Piperidines: A Subtle Signature
Identifying a bromine substituent is often more challenging as the primary C-Br stretching vibration is found in the fingerprint region.
-
C-Br Stretch: This vibration gives rise to a medium-to-strong absorption in the 515-690 cm⁻¹ range.[12] Its exact position is sensitive to the substitution pattern on the carbon atom.
-
Absence of Strong High-Frequency Bands: Unlike carboxy-piperidines, there are no strong, characteristic absorptions above 1600 cm⁻¹ that directly indicate the bromo group. The analysis relies on comparing the spectrum to a parent piperidine compound and noting the appearance of new bands in the low-frequency region.
The following table summarizes the key comparative data:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Carboxy-Piperidine (Zwitterion) | N⁺-H Stretch | 2500 - 3100 | Strong, Broad | Confirms protonated amine. |
| COO⁻ Asymmetric Stretch | 1550 - 1610 | Strong | Key indicator of the carboxylate form.[2] | |
| COO⁻ Symmetric Stretch | 1300 - 1420 | Medium | Complements the asymmetric stretch. | |
| Carboxy-Piperidine (Neutral) | O-H Stretch | 2500 - 3300 | Strong, Very Broad | Characteristic of a carboxylic acid dimer.[7] |
| C=O Stretch | 1700 - 1760 | Strong, Sharp | The definitive carbonyl peak.[10] | |
| C-O Stretch | 1210 - 1320 | Medium-Strong | ||
| Bromo-Piperidine | C-H (Aliphatic) Stretch | 2850 - 2950 | Medium-Strong | Present in all piperidine derivatives. |
| C-Br Stretch | 515 - 690 | Medium-Strong | Located in the complex fingerprint region.[12] |
Visualizing the Spectral Differences
The structural state of the carboxy group is the most significant factor influencing the IR spectrum. The following diagram illustrates this critical difference.
Caption: Step-by-step workflow for KBr pellet preparation and analysis.
Step-by-Step Methodology
-
Material and Equipment Preparation:
-
Sample Grinding and Mixing:
-
Place 1-2 mg of the solid piperidine sample into the agate mortar. [14] * Grind the sample to a very fine, consistent powder. This reduces light scattering.
-
Add approximately 100-200 mg of the dry KBr powder to the mortar. [13] * Mix gently but thoroughly with the sample using the pestle until the mixture is homogeneous. Avoid excessive grinding at this stage to minimize moisture absorption. [16]The final sample concentration should be between 0.2% and 1%. [17]
-
-
Pellet Formation:
-
Carefully transfer a portion of the mixture into the pellet die body.
-
Assemble the die set and place it in a hydraulic press.
-
If available, apply a vacuum to the die to remove trapped air.
-
Gradually apply pressure up to 8-10 metric tons (for a standard 13 mm die). [16] * Hold the pressure for 1-2 minutes to allow the KBr to flow and form a transparent disc. [16]
-
-
Spectrum Acquisition:
-
Carefully release the pressure and disassemble the die. A transparent or translucent pellet should be obtained. Opaque or cloudy pellets suggest insufficient grinding, trapped moisture, or incorrect concentration.
-
Place the pellet in the spectrometer's sample holder.
-
First, collect a background spectrum. This can be done with an empty sample compartment or with a pellet made from pure KBr.
-
Collect the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum. Aim for the strongest peaks to have a transmittance of around 10% (or ~1.0 Absorbance units) for optimal signal-to-noise. [14]
-
-
Cleaning:
-
Thoroughly clean the die set and mortar/pestle immediately after use. Water can be used to dissolve residual KBr, but components must be rinsed thoroughly with a volatile solvent like acetone and dried completely to prevent corrosion and contamination. [13] By understanding the key structural factors that influence vibrational frequencies and by employing meticulous experimental technique, researchers can confidently use IR spectroscopy to characterize and differentiate bromo- and carboxy-substituted piperidines, accelerating the drug discovery and development process.
-
References
-
KBr Pellet Method. Shimadzu. [Link]
-
FT‐IR Sample Preparation. Northern Illinois University - Department of Chemistry and Biochemistry. [Link]
-
What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Kintek Press. [Link]
-
Making a Solid State IR Sample with a KBr Press. WSU Chemistry 410 (YouTube). [Link]
-
FT-IR spectra of 4-piperidinecarboxylic acid... ResearchGate. [Link]
-
Effects of Alkaline Earth Metal Ion Complexation on Amino Acid Zwitterion Stability: Results from Infrared Action Spectroscopy. Journal of the American Chemical Society. [Link]
-
Making KBr Pellets for FTIR: Step by Step Guide. Pellet Press Die Sets. [Link]
-
Zwitterion vs Neutral Structures of Amino Acids Stabilized by a Negatively Charged Site: Infrared Photodissociation and Computations of Proline-Chloride Anion. ResearchGate. [Link]
-
Zwitterion vs neutral structures of amino acids stabilized by a negatively charged site: infrared photodissociation and computations of proline-chloride anion. Semantic Scholar. [Link]
-
4-Piperidinecarboxylic acid | C6H11NO2. PubChem. [Link]
-
FT-IR spectra of piperine before (A) and after (B) its transformation... ResearchGate. [Link]
-
2,6-Dioxo-piperidine-4-carboxylic acid - Optional[FTIR] - Spectrum. SpectraBase. [Link]
-
Table of Characteristic IR Absorptions. [Link]
-
Interaction Structure and Affinity of Zwitterionic Amino Acids with Important Metal Cations... PMC. [Link]
-
Synthesis and Biological Evaluation of Nipecotic Acid Derivatives... bioRxiv. [Link]
-
Optical properties of amino acids: What are zwitterions? [Link]
-
1-Acetyl-4-piperidinecarboxylic acid. NIST WebBook. [Link]
-
IR Spectrum and Characteristic Absorption Bands. Maricopa Open Digital Press. [Link]
-
IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I. [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
-
IR Tables. UCSC. [Link]
-
Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]
-
IR Absorption Table. [Link]
-
Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris Publisher. [Link]
-
1-Piperidinecarboxaldehyde. NIST WebBook. [Link]
-
Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors... PubMed. [Link]
-
Isonipecotic acid. Wikipedia. [Link]
-
Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]
-
Interpreting Infrared Spectra. Specac Ltd. [Link]
-
Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
Infrared spectroscopy correlation table. Wikipedia. [Link]
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Interaction Structure and Affinity of Zwitterionic Amino Acids with Important Metal Cations (Cd2+, Cu2+, Fe3+, Hg2+, Mn2+, Ni2+ and Zn2+) in Aqueous Solution: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 1-Acetyl-4-piperidinecarboxylic acid [webbook.nist.gov]
- 10. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. shimadzu.com [shimadzu.com]
- 15. pelletpressdiesets.com [pelletpressdiesets.com]
- 16. kinteksolution.com [kinteksolution.com]
- 17. FTâIR Sample Preparation - NIU - Department of Chemistry and Biochemistry [niu.edu]
TLC visualization stains for 1-Boc-4-(bromo-carboxy-methyl)-piperidine
The following guide provides an in-depth technical analysis of Thin Layer Chromatography (TLC) visualization methods for 1-Boc-4-(bromo-carboxy-methyl)-piperidine (CAS: 881016-89-3).
Executive Summary & Compound Profile
This compound presents a specific challenge in chromatographic purification: it lacks a strong chromophore for UV visualization while possessing distinct acidic and acid-labile functionalities.
-
UV Activity (254 nm): Poor/Negligible. The tert-butoxycarbonyl (Boc) group exhibits only weak end-absorption (<220 nm), and the aliphatic piperidine ring is UV-inactive. Reliance on UV alone will result in false negatives.
-
Key Functional Groups:
-
Carboxylic Acid: The primary "hook" for specific staining.
-
Boc-Carbamate: Acid-sensitive protecting group; susceptible to charring.
-
Alkyl Bromide: Generally unreactive to standard stains, but contributes to lipophilicity.
-
Recommendation: The optimal visualization strategy utilizes Bromocresol Green (BCG) for specific identification of the acid moiety, followed by Cerium Ammonium Molybdate (CAM) or Phosphomolybdic Acid (PMA) for high-sensitivity purity assessment.
Comparative Analysis of Visualization Stains
The following table contrasts the efficacy of standard stains specifically for this piperidine derivative.
| Stain Reagent | Sensitivity | Selectivity | Mechanism | Verdict |
| Bromocresol Green (BCG) | Moderate | High (Acids) | pH indicator (pKa ~4.7). Acidic spots turn yellow on a blue background.[1] | Primary Choice. Best for confirming the product identity. |
| Cerium Ammonium Molybdate (CAM) | High | Low (General) | Oxidation of organic functional groups; complexes with carbamates/amides. | Best for Purity. Visualizes the Boc-piperidine backbone and non-acidic impurities. |
| Phosphomolybdic Acid (PMA) | High | Low (Universal) | Universal oxidation/reduction (charring). | Strong Alternative. Robust, but less sensitive to Boc groups than CAM. |
| Ninhydrin | Low | High (Amines) | Reacts with free amines.[2] | Impurity Check Only. Use to detect deprotected (Boc-loss) byproducts. |
| UV (254 nm) | Very Low | N/A | Fluorescence quenching. | Ineffective. Do not rely on this. |
Detailed Technical Protocols
A. The "Dual-Visualization" Strategy (Expert Technique)
Because Bromocresol Green is non-destructive, you can perform a sequential staining workflow on a single TLC plate to maximize data extraction.
Workflow Diagram:
Caption: Sequential staining workflow allowing specific identification of the acid followed by general purity assessment.
B. Reagent Preparation & Application[1][3][4][5][6]
1. Bromocresol Green (Specific for Carboxyl Group)
-
Mechanism: The carboxylic acid protonates the indicator, shifting the color from blue (basic/neutral form) to yellow (acidic form).
-
Preparation: Dissolve 0.04 g Bromocresol Green in 100 mL absolute ethanol. Add 0.1 M NaOH dropwise until the solution turns from yellow to blue.
-
Application: Dip the plate. Do not heat.
-
Result: The target This compound appears as a distinct yellow spot on a blue background.
-
Note: This stain is reversible. Circle spots immediately with a pencil.
2. Cerium Ammonium Molybdate (CAM/Hanessian’s Stain)[3]
-
Mechanism: Molybdenum(VI) is reduced to Molybdenum(V) (molybdenum blue) by the organic compound upon heating. The Cerium(IV) acts as an oxidant and sensitizer, making it particularly effective for Boc-protected amines.
-
Preparation:
-
Application: Dip the plate, wipe the back, and heat with a heat gun at ~150–200°C.
-
Result: Dark blue spots on a creamy/white background.
3. Ninhydrin (The "Negative" Control)
-
Why use it? To ensure your Boc group is intact.
-
Observation: The desired product (N-Boc) should NOT stain with Ninhydrin at room temperature. If you see a pink/purple spot, your sample contains the deprotected free amine (impurity).
-
Caveat: Vigorous heating of a Ninhydrin plate can thermally cleave the Boc group, causing a delayed positive result.[2] Read the plate immediately after mild drying.
Troubleshooting & Causality
| Observation | Diagnosis | Corrective Action |
| Streaking/Tailing | The carboxylic acid is interacting strongly with the silica (acidic silanols). | Add 1% Acetic Acid to your TLC eluent (mobile phase) to suppress ionization. |
| BCG Background is Yellow | The plate is acidic (perhaps from Acetic Acid in the eluent). | Allow the plate to dry completely or blow with warm air to remove volatile acids before dipping in BCG. |
| Spot Fades Quickly (BCG) | Reversible proton exchange with atmospheric moisture/ammonia. | Circle spots immediately. |
| Dark Spot at Baseline (CAM) | Decomposition or salt formation. | Ensure the sample is fully soluble in the spotting solvent (e.g., DCM/MeOH). |
References
-
University of Rochester. (n.d.). TLC Stains and Dips.[5] Department of Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
